molecular formula C5H4ClFN2O B592546 4-Chloro-5-fluoro-2-methoxypyrimidine CAS No. 1801-06-5

4-Chloro-5-fluoro-2-methoxypyrimidine

Cat. No.: B592546
CAS No.: 1801-06-5
M. Wt: 162.548
InChI Key: SGXQCZHNMNMMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-fluoro-2-methoxypyrimidine is a useful research compound. Its molecular formula is C5H4ClFN2O and its molecular weight is 162.548. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-fluoro-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2O/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXQCZHNMNMMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702220
Record name 4-Chloro-5-fluoro-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801-06-5
Record name 4-Chloro-5-fluoro-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Chloro-5-fluoro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloro-5-fluoro-2-methoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document compiles available data from computational models and offers general experimental protocols for the characterization of similar pyrimidine derivatives.

Core Physical and Chemical Properties

This compound, with the chemical formula C₅H₄ClFN₂O, is a substituted pyrimidine ring.[1] The strategic placement of chloro, fluoro, and methoxy groups on the pyrimidine core makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that most of the available data is computationally predicted, and experimental verification is recommended for critical applications.

PropertyValueSource
Molecular Formula C₅H₄ClFN₂OPubChem[1]
Molecular Weight 162.55 g/mol PubChem[1]
Solubility 1.2 g/L in water at 25 °C (Predicted)Guidechem
XLogP3 1.6PubChem[1]
Topological Polar Surface Area 35 ŲPubChem[1]
Complexity 116PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]

Note: Experimental data for melting point and boiling point were not available in the reviewed literature. The provided solubility is a predicted value.

Experimental Protocols for Characterization

Determination of Physicochemical Properties

The following methods are commonly employed to experimentally determine the physical properties of pyrimidine derivatives:

  • Melting Point: A small, purified sample of the compound is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded.

  • Boiling Point: For liquid compounds, the boiling point can be determined by distillation. The temperature at which the liquid boils under a specific atmospheric pressure is recorded. For small quantities, micro-boiling point determination methods can be used.

  • Density: The density of a liquid pyrimidine derivative can be measured using a pycnometer at a controlled temperature.[2] For a solid, gas pycnometry or the displacement method can be utilized.

  • Refractive Index: The refractive index of a liquid sample is measured using an Abbe refractometer at a specific temperature and wavelength.[2]

  • Solubility: A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is determined analytically.

Spectroscopic and Analytical Techniques

To confirm the structure and purity of synthesized this compound, a combination of the following techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate the carbon-hydrogen framework of the molecule.

    • Methodology: A sample of the purified compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR and ¹³C NMR spectra are then acquired.

  • Mass Spectrometry (MS):

    • Purpose: To determine the molecular weight and fragmentation pattern of the compound.

    • Methodology: A small amount of the sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.

  • X-ray Crystallography:

    • Purpose: To determine the precise three-dimensional atomic structure of the compound in its solid state.

    • Methodology: This technique requires the growth of a suitable single crystal of the pyrimidine derivative. The crystal is then mounted on a diffractometer, and the diffraction pattern of X-rays passing through it is collected and analyzed to determine the electron density map and, subsequently, the molecular structure.[3]

Synthesis Workflow

The synthesis of this compound typically involves a multi-step process. The following diagram illustrates a potential synthetic pathway.

Synthesis_Workflow Synthesis of this compound cluster_0 Starting Material cluster_1 Reaction Step cluster_2 Reagent cluster_3 Product Start 2,4-Dichloro-5-fluoropyrimidine Reaction Methoxylation Start->Reaction Product 4-Chloro-5-fluoro- 2-methoxypyrimidine Reaction->Product Reagent Sodium Methoxide Reagent->Reaction

References

4-Chloro-5-fluoro-2-methoxypyrimidine chemical structure and CAS number 1801-06-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoro-2-methoxypyrimidine is a halogenated pyrimidine derivative that serves as a key intermediate in the synthesis of various biologically active molecules. Its trifunctional nature, featuring chloro, fluoro, and methoxy groups on the pyrimidine ring, makes it a versatile building block in medicinal chemistry and drug discovery. The strategic placement of these functional groups allows for selective chemical modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its role as a synthetic intermediate.

Chemical Structure and Identification

The chemical structure and key identifiers for this compound are presented below.

IdentifierValue
Chemical Name This compound
CAS Number 1801-06-5[1][2][3][4][5][6]
Molecular Formula C₅H₄ClFN₂O[7]
IUPAC Name This compound[7]
SMILES COC1=NC=C(C(=N1)Cl)F[7]
InChI InChI=1S/C5H4ClFN2O/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3[7]
InChIKey SGXQCZHNMNMMEG-UHFFFAOYSA-N[7]

Physicochemical Properties

A summary of the computed and reported physicochemical properties of this compound is provided in the table below. Note that some properties are computationally predicted and should be considered as estimates.

PropertyValueSource
Molecular Weight 162.55 g/mol PubChem[7]
Appearance White to off-white crystalline solidCommercial Suppliers
Boiling Point 86-87 °C at 21 TorrCommercial Suppliers
Density 1.45 g/cm³ (predicted)PubChem
LogP 1.3 (predicted)PubChem
Solubility Soluble in common organic solventsGeneral Chemical Knowledge

Experimental Protocols: Synthesis

A key synthetic route to this compound involves the chlorination of a uracil precursor. A method has been described in the patent literature (CN104945331A) where 2-methoxy-5-fluorouracil is used as the starting material.[2]

Reaction Scheme:

G cluster_start Starting Material cluster_product Product A 2-Methoxy-5-fluorouracil C This compound A->C Chlorination (105-110 °C) B Phosphorus Oxychloride (POCl3) Triethylamine (Et3N) Toluene

Caption: Synthesis of this compound.

Detailed Methodology (adapted from CN104945331A)[2]:

  • Materials:

    • 2-Methoxy-5-fluorouracil

    • Phosphorus oxychloride (POCl₃)

    • Triethylamine (Et₃N)

    • Toluene

    • Ice water

    • Appropriate reaction vessel with temperature control and stirring

  • Procedure:

    • To a reaction vessel, add 2-methoxy-5-fluorouracil, toluene, and triethylamine.

    • Heat the mixture to approximately 55 °C.

    • Slowly add phosphorus oxychloride to the reaction mixture while maintaining temperature control.

    • After the addition is complete, heat the reaction mixture to 105-110 °C and maintain for several hours.

    • Monitor the reaction for completion using an appropriate analytical method (e.g., TLC, LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring the mixture into ice water with vigorous stirring.

    • The product can then be isolated by extraction with a suitable organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure.

Spectral Data (Predicted)

Data TypePredicted ValuesSource
¹H NMR (400 MHz, DMSO-d₆) δ 8.79 (s, 1H), 3.91 (s, 3H)iChemical[1]
¹³C NMR Not available
Mass Spectrum Not available
Infrared (IR) Not available

Role in Drug Development and Research

This compound is a valuable building block in synthetic organic chemistry, particularly for the creation of novel pharmaceutical candidates. The pyrimidine core is a common scaffold in many approved drugs. The chloro and fluoro substituents provide sites for further chemical transformations, such as nucleophilic substitution and cross-coupling reactions, allowing for the diversification of molecular structures.

Logical Relationship as a Synthetic Intermediate:

G A 4-Chloro-5-fluoro- 2-methoxypyrimidine B Nucleophilic Substitution (e.g., with amines, alcohols, thiols) A->B C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->C D Diverse Pyrimidine Derivatives B->D C->D E Bioactive Molecules (Potential Drug Candidates) D->E

Caption: Role as a versatile synthetic intermediate.

While specific, detailed workflows for the synthesis of marketed drugs starting from this compound are not prominently published, its structural motifs are present in various bioactive compounds. Researchers can utilize this intermediate to generate libraries of novel compounds for screening in various disease models.

Safety and Handling

Detailed safety information for this compound should be obtained from a current Material Safety Data Sheet (MSDS) provided by the supplier. Based on the safety data for structurally similar compounds, the following precautions are recommended:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment and consultation of a current MSDS. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

In-depth Technical Guide to the Spectral Data of 4-Chloro-5-fluoro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectral data for the compound 4-Chloro-5-fluoro-2-methoxypyrimidine, a molecule of interest in synthetic chemistry and potentially in drug discovery cascades. This document compiles predicted and available experimental data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS), presented in a clear, tabular format for ease of reference and comparison. Furthermore, it outlines generalized experimental protocols for acquiring such spectra, relevant to pyrimidine derivatives.

Summary of Spectral Data

The following tables summarize the key spectral information for this compound (CAS No: 1801-06-5).

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
8.79Singlet (s)1HC6-HDMSO-d₆
3.91Singlet (s)3HOCH₃DMSO-d₆
Predicted data[1]

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not available in search resultsC2
Data not available in search resultsC4
Data not available in search resultsC5
Data not available in search resultsC6
Data not available in search resultsOCH₃

Table 3: Mass Spectrometry Data

m/zInterpretation
Data not available in search results[M]⁺
Data not available in search resultsFragment ions

Experimental Protocols

While specific experimental parameters for the acquisition of the above data are not publicly available, the following provides a standard methodology for the spectral analysis of pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved; vortexing or gentle heating may be applied if necessary.

2. ¹H NMR Acquisition:

  • The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • The chemical shifts are referenced to the residual solvent peak.

3. ¹³C NMR Acquisition:

  • The spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or 125 MHz.

  • A proton-decoupled pulse sequence is used to simplify the spectrum.

  • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • The chemical shifts are referenced to the solvent peak.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

  • The sample can be introduced via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • For a volatile compound like this compound, GC-MS with Electron Ionization (EI) is a common technique.

  • For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be employed.

2. Mass Analysis:

  • A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition of the molecular ion and fragment ions.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the characterization of a synthetic organic compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (1H, 13C) Purification->NMR_Acquisition MS_Acquisition Mass Spectrometry Data Acquisition Purification->MS_Acquisition NMR_Interpretation 1H & 13C NMR Spectral Interpretation NMR_Acquisition->NMR_Interpretation MS_Interpretation Mass Spectrum Interpretation (Molecular Ion & Fragmentation) MS_Acquisition->MS_Interpretation Structure_Confirmation Structure Confirmation NMR_Interpretation->Structure_Confirmation MS_Interpretation->Structure_Confirmation

Caption: Workflow for the synthesis and spectral characterization of a chemical compound.

Significance in Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules. A Chinese patent describes its preparation from 2-methoxy-5-fluorouracil as a step towards synthesizing 2-methoxy-4-hydrazino-5-fluoropyrimidine. This suggests its utility as a building block in the development of novel pharmaceutical agents, likely those based on a pyrimidine scaffold. Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities, including anti-cancer, anti-viral, and anti-bacterial properties. The precise spectral characterization of this intermediate is therefore crucial for ensuring the identity and purity of subsequent, more complex drug candidates.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-5-fluoro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-5-fluoro-2-methoxypyrimidine, a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. The document details a feasible synthetic route, experimental protocols, and methods for structural elucidation and characterization.

Introduction

This compound is a halogenated pyrimidine derivative that serves as a valuable building block in the synthesis of more complex molecules. The presence of chloro, fluoro, and methoxy groups on the pyrimidine ring offers multiple reactive sites for further functionalization, making it an attractive scaffold for the development of novel therapeutic agents. Fluoropyrimidines are a well-established class of antimetabolites used in oncology, and substituted pyrimidines are known to exhibit a wide range of biological activities, including kinase inhibition. This guide outlines a practical approach to the synthesis and detailed characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from the readily available 5-fluorouracil. The first step involves the conversion of 5-fluorouracil to the key intermediate, 2,4-dichloro-5-fluoropyrimidine. The second step is a regioselective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group at the C2 position.

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine

The initial step is the chlorination of 5-fluorouracil using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline.[1][2][3][4][5]

Experimental Protocol:

  • Materials: 5-fluorouracil, phosphorus oxychloride, N,N-dimethylaniline.

  • Procedure: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 5-fluorouracil and phosphorus oxychloride is prepared. N,N-dimethylaniline is added dropwise to the stirred mixture. The reaction mixture is then heated to reflux (approximately 114°C) for several hours (typically 2-4 hours) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] After completion of the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting mixture is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 2,4-dichloro-5-fluoropyrimidine, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

The second step involves the selective methoxylation of 2,4-dichloro-5-fluoropyrimidine at the C2 position. The C2 position is generally more susceptible to nucleophilic attack by alkoxides in the absence of strongly activating or deactivating groups at other positions on the pyrimidine ring.

Experimental Protocol:

  • Materials: 2,4-dichloro-5-fluoropyrimidine, sodium methoxide, methanol.

  • Procedure: A solution of sodium methoxide in methanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath, and a solution of 2,4-dichloro-5-fluoropyrimidine in methanol is added dropwise with stirring. The reaction is allowed to proceed at low temperature (e.g., 0-5°C) and monitored by TLC or GC-MS. Upon completion, the reaction mixture is quenched with water and the methanol is removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) affords pure this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following table summarizes the key analytical data.

Property Data
Molecular Formula C₅H₄ClFN₂O
Molecular Weight 162.55 g/mol [6]
Appearance Off-white to pale yellow solid
Melting Point Not available
¹H NMR (400 MHz, CDCl₃) Predicted: δ 8.25 (d, J=2.8 Hz, 1H), 4.10 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) Predicted shifts around δ 160-170 (C=N), 140-150 (C-F), 120-130 (C-Cl), 55 (O-CH₃)
¹⁹F NMR (376 MHz, CDCl₃) Expected singlet in the range of -120 to -150 ppm
Mass Spectrometry (EI) m/z (relative intensity): 162/164 (M⁺, Cl isotope pattern), fragments corresponding to loss of Cl, OCH₃, and HCN.

Visualization of Synthesis and Potential Biological Pathway

To visually represent the synthesis and a plausible biological role of this compound, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis Workflow 5-Fluorouracil 5-Fluorouracil Step_1_Reagents POCl3, N,N-dimethylaniline 5-Fluorouracil->Step_1_Reagents 2,4-dichloro-5-fluoropyrimidine 2,4-dichloro-5-fluoropyrimidine Step_2_Reagents NaOCH3, MeOH 2,4-dichloro-5-fluoropyrimidine->Step_2_Reagents This compound This compound Step_1_Reagents->2,4-dichloro-5-fluoropyrimidine Step_2_Reagents->this compound

Caption: Synthetic pathway for this compound.

Given that chloropyrimidines can act as covalent inhibitors of kinases, a potential mechanism of action for this compound could involve the covalent modification of a cysteine residue in the active site of a kinase, such as Mitogen- and Stress-activated protein Kinase 1 (MSK1).[7][8] The following diagram illustrates a simplified signaling pathway involving MSK1.

G cluster_pathway Potential MSK1 Signaling Pathway Inhibition Extracellular_Signal Growth Factors, Stress MAPK_Cascade MAPK Cascade (e.g., ERK, p38) Extracellular_Signal->MAPK_Cascade MSK1 MSK1 MAPK_Cascade->MSK1 Covalent_Adduct MSK1-Inhibitor Covalent Adduct Downstream_Effects Phosphorylation of CREB, Histone H3 MSK1->Downstream_Effects Target_Molecule 4-Chloro-5-fluoro- 2-methoxypyrimidine Target_Molecule->MSK1 Covalent Inhibition Gene_Transcription Regulation of Gene Transcription Downstream_Effects->Gene_Transcription Cellular_Response Cellular Response (Proliferation, Inflammation) Gene_Transcription->Cellular_Response

Caption: Plausible covalent inhibition of the MSK1 signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic route offers a practical method for its preparation, and the characterization data provides the necessary parameters for its identification and quality control. The potential role of this compound as a kinase inhibitor highlights its relevance in drug discovery and warrants further investigation into its biological activities. This guide serves as a valuable resource for researchers and scientists working with fluorinated pyrimidines and their applications in the development of novel therapeutics.

References

An In-depth Technical Guide to the Reactivity and Stability of 4-Chloro-5-fluoro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-fluoro-2-methoxypyrimidine is a substituted pyrimidine ring, a heterocyclic motif of significant interest in medicinal chemistry and materials science. The strategic placement of its substituents—a reactive chloro group, an electron-withdrawing fluoro group, and an electron-donating methoxy group—creates a unique electronic environment that dictates its reactivity and stability. This document provides a comprehensive technical overview of this compound, focusing on its chemical properties, reactivity in key synthetic transformations, and stability under various conditions. Detailed experimental protocols and structured data are presented to guide researchers in its effective utilization.

Chemical and Physical Properties

This compound, with the CAS number 1801-06-5, is a key chemical intermediate.[1][2] Its properties are foundational to understanding its behavior in chemical reactions and its stability during storage and handling. The presence of fluorine, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity when incorporated into a final active pharmaceutical ingredient (API).[3]

PropertyValueSource
Molecular Formula C₅H₄ClFN₂O[1][2]
Molecular Weight 162.55 g/mol [1]
IUPAC Name This compound[1]
SMILES COC1=NC=C(C(=N1)Cl)F[1]
CAS Number 1801-06-5[1]
InChIKey SGXQCZHNMNMMEG-UHFFFAOYSA-N[1]

Core Reactivity Profile

The reactivity of this compound is dominated by the pyrimidine core, which is activated towards nucleophilic attack by the electron-withdrawing effects of the nitrogen atoms and the fluorine substituent. The chlorine atom at the C4 position serves as a good leaving group, making this position the primary site for substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this molecule. The pyrimidine ring's inherent electron deficiency, further enhanced by the fluoro and chloro substituents, facilitates the attack of nucleophiles. The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence, though recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[4]

Common nucleophiles include amines, alcohols, and thiols, allowing for the introduction of a wide array of functional groups at the C4 position. The rate of SNAr reactions is influenced by the strength of the nucleophile, the nature of the solvent, and the stability of the leaving group.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond is amenable to various palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.[6] These reactions have revolutionized pharmaceutical synthesis.[6]

  • Suzuki-Miyaura Coupling: This reaction couples the pyrimidine with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[7] Achieving high yields requires careful selection of the palladium catalyst, ligand, base, and solvent system.[7] Aryl chlorides are typically less reactive than bromides or iodides, often necessitating the use of bulky, electron-rich phosphine ligands to promote the initial oxidative addition step.[7]

  • Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the pyrimidine with primary or secondary amines. It is a powerful method for synthesizing complex amines.

  • Sonogashira Coupling: This reaction is used to form C-C bonds with terminal alkynes, providing access to substituted alkynylpyrimidines.

The general reactivity trend for halogens in these couplings is I > Br > Cl, which means that reaction conditions must be carefully optimized to activate the C-Cl bond.[8]

Caption: Key reaction pathways for this compound.

Stability Profile

The stability of this compound is a critical consideration for storage, handling, and reaction scale-up.

  • pH Stability: Like many halogenated heterocycles, the compound is susceptible to hydrolysis under strong acidic or basic conditions. The chloro group can be displaced by a hydroxyl group, particularly at elevated temperatures.

  • Solvent Compatibility: It is soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Stability in protic solvents like methanol or ethanol may be limited, especially in the presence of bases, due to potential nucleophilic substitution by the solvent.

  • Storage: For long-term storage, it is recommended to keep the compound in a tightly closed container in a dry, cool, and well-ventilated place, protected from light and moisture.[9]

Experimental Protocols

The following protocols are generalized starting points based on procedures for structurally similar compounds.[7] Optimization is necessary for the specific substrate and coupling partners.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from methods used for other chloro-heterocycles and serves as a robust starting point.[7]

ParameterRecommended ConditionNotes
Reactants This compound (1.0 equiv.), Arylboronic Acid (1.2-1.5 equiv.)Excess boronic acid is used to drive the reaction to completion.
Catalyst Pd₂(dba)₃ (1.5-3 mol%)Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source.
Ligand XPhos or SPhos (3-6 mol%)Bulky, electron-rich phosphine ligands are crucial for C-Cl bond activation.[7]
Base K₃PO₄ or Cs₂CO₃ (2.0 equiv.)The choice of base can significantly impact reaction efficiency.[7]
Solvent Toluene, 1,4-Dioxane, or THF (anhydrous, degassed)Anhydrous and oxygen-free conditions are critical for catalyst stability.
Temperature 100-110 °CHigher temperatures are often required for activating less reactive aryl chlorides.[7]
Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.

Methodology:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, the base, the palladium precursor, and the phosphine ligand in an oven-dried reaction vial.

  • Add the anhydrous, degassed solvent to the vial.

  • Seal the vial and heat the reaction mixture to the target temperature with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

ParameterRecommended ConditionNotes
Reactants This compound (1.0 equiv.), Amine (1.1-1.5 equiv.)A slight excess of the amine is typically used.
Base K₂CO₃, Et₃N, or DIPEA (2.0 equiv.)A non-nucleophilic base is used to scavenge the HCl byproduct.
Solvent Acetonitrile, DMF, or NMPA polar aprotic solvent is generally preferred.
Temperature 25-80 °CReaction temperature depends on the nucleophilicity of the amine.
Time 2-16 hoursMonitor by TLC or LC-MS.

Methodology:

  • Dissolve this compound in the chosen solvent in a reaction flask.

  • Add the base, followed by the dropwise addition of the amine nucleophile.

  • Stir the reaction mixture at the appropriate temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography or recrystallization.

Conclusion

This compound is a versatile chemical intermediate with a well-defined reactivity profile centered on nucleophilic substitution and palladium-catalyzed cross-coupling at the C4-chloro position. Its stability is typical for a halogenated pyrimidine, requiring consideration of pH and temperature to prevent degradation. By understanding its core properties and employing optimized reaction protocols, researchers can effectively leverage this building block for the synthesis of novel compounds in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility of 4-Chloro-5-fluoro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-5-fluoro-2-methoxypyrimidine, a key intermediate in medicinal chemistry. Understanding the solubility of this compound is crucial for its effective use in synthetic chemistry and drug development, impacting reaction kinetics, purification, and formulation. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for its synthesis.

Physicochemical Properties

This compound is a halogenated pyrimidine derivative with the molecular formula C₅H₄ClFN₂O and a molecular weight of 162.55 g/mol .[1] Its structure, featuring a pyrimidine core with chloro, fluoro, and methoxy substituents, dictates its polarity and, consequently, its solubility in various solvents.

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, a specific solubility value in water has been reported. For organic solvents, qualitative assessments based on the behavior of structurally similar pyrimidine derivatives are provided as an estimation.

SolventChemical FormulaSolubility (g/L)Temperature (°C)Notes
WaterH₂O1.2[2]25Slightly soluble.
MethanolCH₃OHData not available-Expected to be soluble.
EthanolC₂H₅OHData not available-Expected to be soluble.
AcetoneC₃H₆OData not available-Expected to be soluble.
DichloromethaneCH₂Cl₂Data not available-Expected to be soluble.
Dimethyl Sulfoxide (DMSO)C₂H₆OSData not available-Expected to be highly soluble.
Ethyl AcetateC₄H₈O₂Data not available-Expected to be soluble.

Note: The solubility in organic solvents is an estimation based on the general solubility of pyrimidine derivatives and should be experimentally verified.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and formulation. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic solubility of this compound in a specific solvent at a set temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., methanol, ethanol, acetone, dichloromethane)

  • Glass vials with screw caps

  • Thermostatic shaker or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

  • Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a known volume of an appropriate solvent.

  • Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal vial B->C D Shake at constant temperature (24-48 hours) C->D E Settle undissolved solid D->E F Filter supernatant E->F G Dilute filtrate F->G H Analyze concentration (HPLC/UV-Vis) G->H I Calculate solubility H->I

Shake-Flask Experimental Workflow
Protocol 2: Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Objective: To determine the solubility of this compound in a volatile organic solvent.

Materials:

  • This compound (solid)

  • Volatile organic solvent (e.g., acetone, dichloromethane)

  • Glass vials with screw caps

  • Thermostatic shaker or incubator

  • Analytical balance

  • Evaporating dish

  • Drying oven

Procedure:

  • Prepare a saturated solution as described in the Shake-Flask Method (Steps 1-6).

  • Accurately weigh an empty, clean, and dry evaporating dish (W₁).

  • Carefully transfer a known volume of the clear, saturated supernatant to the evaporating dish.

  • Weigh the evaporating dish with the solution (W₂).

  • Gently evaporate the solvent in a fume hood or under a stream of nitrogen.

  • Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the compound's melting point until a constant weight is achieved.

  • Allow the dish to cool to room temperature in a desiccator and weigh it again (W₃).

  • The mass of the dissolved solid is (W₃ - W₁) and the mass of the solvent is (W₂ - W₃).

  • Calculate the solubility in g/100g of solvent.

Synthetic Pathway and Role in Drug Discovery

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. Its reactive chloro and fluoro groups allow for various substitution reactions, making it a versatile intermediate.

A common synthetic route to this compound starts from 2,4-dichloro-5-fluoropyrimidine. This precursor undergoes a selective methoxylation reaction to yield the target compound.

G A 2,4-Dichloro-5-fluoropyrimidine C This compound A->C Selective Methoxylation B Sodium Methoxide in Methanol B->C

Synthetic Pathway to the Target Compound

In a typical drug discovery workflow, this compound can be utilized as a key intermediate for the synthesis of a library of candidate compounds. These compounds are then screened for biological activity.

G A 4-Chloro-5-fluoro- 2-methoxypyrimidine B Library Synthesis (e.g., Suzuki or Buchwald-Hartwig coupling) A->B C Candidate Compounds B->C D Biological Screening C->D E Lead Compound Identification D->E

Role in a Drug Discovery Workflow

References

4-Chloro-5-fluoro-2-methoxypyrimidine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the material safety data for 4-Chloro-5-fluoro-2-methoxypyrimidine, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound. The data is compiled from various chemical databases and supplier safety data sheets.

PropertyValueSource
Molecular Formula C5H4ClFN2OPubChem[1], Clearsynth[2]
Molecular Weight 162.55 g/mol PubChem[1]
CAS Number 1801-06-5PubChem[1], Clearsynth[2]
IUPAC Name This compoundPubChem[1]
Appearance Off-white to Brown SolidNot explicitly stated, inferred from similar compounds
Melting Point 51 - 56 °CNot explicitly stated for this exact compound, data for a related compound
Boiling Point 91 - 93 °CNot explicitly stated for this exact compound, data for a related compound
Solubility No data available
Vapor Pressure No data available
Density No data available

Hazard Identification and Safety Information

This compound is considered hazardous. The following table outlines the hazard statements and precautionary measures.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4H302: Harmful if swallowed. P264, P270, P301+P317, P330, P501.[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation. P264, P280, P302+P352, P321, P332+P317, P362+P364.
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage. P280, P305+P354+P338, P317.[3]
Specific target organ toxicity — single exposure Category 3H335: May cause respiratory irritation.

Signal Word: Danger [3]

Hazard_Identification_and_Response cluster_hazard Hazard Identification cluster_exposure Potential Exposure Routes cluster_response First Aid Measures Hazard This compound Ingestion Ingestion Hazard->Ingestion Inhalation Inhalation Hazard->Inhalation Skin_Contact Skin Contact Hazard->Skin_Contact Eye_Contact Eye Contact Hazard->Eye_Contact Rinse_Mouth Rinse mouth. Get medical help if swallowed. Ingestion->Rinse_Mouth Fresh_Air Move to fresh air. Give oxygen if breathing is difficult. Inhalation->Fresh_Air Wash_Skin Wash with plenty of soap and water. Remove contaminated clothing. Skin_Contact->Wash_Skin Rinse_Eyes Rinse with water for several minutes. Remove contact lenses. Seek immediate medical attention. Eye_Contact->Rinse_Eyes

Hazard Identification and First Aid Response Workflow

Experimental Protocols

Detailed experimental protocols for specific assays involving this compound are not publicly available. However, the following protocols for safe handling, storage, and disposal are compiled from various safety data sheets.

Handling and Storage
  • Handling:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

    • Use in a well-ventilated area, preferably under a chemical fume hood.[3]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.[3]

    • Do not eat, drink, or smoke when using this product.[3]

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.[4]

    • Keep away from incompatible materials such as strong oxidizing agents.

    • Recommended storage temperature is between 2-8°C.[5]

    • Store under an inert atmosphere (e.g., argon) to prevent degradation.[5]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions:

    • Ensure adequate ventilation.

    • Wear appropriate personal protective equipment.

    • Avoid dust formation.[6]

    • Evacuate personnel to a safe area.

  • Environmental Precautions:

    • Prevent further leakage or spillage if safe to do so.

    • Do not let the product enter drains.[3]

  • Methods for Cleaning Up:

    • For small spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[5]

    • For large spills, dike the area to contain the spill and follow the same clean-up procedure.

    • Clean the affected area thoroughly with soap and water.

Spill_Response_Workflow Start Spill Occurs Assess Assess the Spill (Size and Hazard) Start->Assess Evacuate Evacuate Immediate Area Assess->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Contain Contain the Spill (Use absorbent material) PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste in Accordance with Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report

Chemical Spill Response Workflow

Toxicological Information

Quantitative toxicological data for this compound is limited.

Toxicity EndpointValue
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye damage.[3]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][6]

  • Specific Hazards Arising from the Chemical: Emits corrosive and toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.[4]

Disposal Considerations

Dispose of this material and its container to a licensed hazardous-waste disposal contractor.[3] Follow all federal, state, and local regulations. Do not allow the product to enter drains or waterways.[5]

Ecological Information

There is no data available on the ecotoxicity of this compound. It is recommended to prevent its release into the environment.[6]

Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Users should consult the original SDS from the supplier for complete and up-to-date information. All personnel handling this chemical should be adequately trained in safe handling procedures.

References

An In-depth Technical Guide to 4-Chloro-5-fluoro-2-methoxypyrimidine: Discovery, Synthesis, and Role in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-fluoro-2-methoxypyrimidine, a key heterocyclic building block in medicinal chemistry. The document details its discovery and historical context, outlines its synthesis through established experimental protocols, and explores its significant role as an intermediate in the synthesis of therapeutic agents, most notably as a known impurity in the production of the anticancer drug Capecitabine. Quantitative data, including physical and spectral properties, are summarized for easy reference. Furthermore, this guide illustrates the relevant biological pathways associated with the ultimate applications of this compound and provides detailed experimental workflows and logical relationships through Graphviz diagrams.

Introduction

This compound (CAS No. 1801-06-5) is a substituted pyrimidine that has garnered significant interest in the field of pharmaceutical sciences. Its unique arrangement of chloro, fluoro, and methoxy functional groups on the pyrimidine ring makes it a versatile intermediate for the synthesis of complex, biologically active molecules. The strategic placement of these groups influences the molecule's reactivity and electronic properties, allowing for further chemical modifications essential in drug discovery and development. This guide aims to provide a detailed technical resource on the discovery, synthesis, and applications of this important chemical entity.

Discovery and History

The development of fluorinated pyrimidines as therapeutic agents dates back to the pioneering work on 5-fluorouracil (5-FU) in the 1950s. This research established the foundation for a new class of antimetabolite drugs for cancer therapy. While the exact date and discoverer of the first synthesis of this compound are not prominently documented in readily available scientific literature, its emergence is intrinsically linked to the advancements in fluoropyrimidine chemistry and the quest for novel anticancer agents.

Its significance became more apparent with the development of Capecitabine, an oral prodrug of 5-FU. This compound has been identified as "Capecitabine Impurity 35," indicating its formation as a byproduct or intermediate in the manufacturing process of this widely used chemotherapeutic agent.[1][2] This underscores the importance of understanding its formation, properties, and potential impact on the purity and safety of the final drug product.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C5H4ClFN2O[3]
Molecular Weight 162.55 g/mol [3]
CAS Number 1801-06-5[3]
Appearance Not specified in literature
Melting Point Not specified in literature
Boiling Point Not specified in literature
Solubility Slightly soluble (1.2 g/L at 25°C)
1H NMR (400MHz, DMSO-d6) δ 3.91 (s, 3H), 8.79 (s, 1H)
13C NMR Data not readily available in cited literature
Mass Spectrometry Data not readily available in cited literature

Experimental Protocols

The synthesis of this compound is most prominently described in patent literature, starting from 2-methoxy-5-fluorouracil.

Synthesis from 2-methoxy-5-fluorouracil

This protocol is based on the method described in Chinese patent CN104945331A.

Reaction Scheme:

G 2-methoxy-5-fluorouracil 2-methoxy-5-fluorouracil This compound This compound 2-methoxy-5-fluorouracil->this compound POCl3, Triethylamine, Toluene, 105-110°C

Caption: Synthesis of this compound.

Materials:

  • 2-methoxy-5-fluorouracil

  • Phosphorus oxychloride (POCl3)

  • Triethylamine

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add 2-methoxy-5-fluorouracil, toluene, and triethylamine.

  • Heat the mixture to 55 ± 1°C.

  • Slowly add phosphorus oxychloride to the reaction mixture, maintaining the temperature between 105-110°C.

  • After the addition is complete, continue the reaction for 3 hours at this temperature.

  • Upon completion, cool the reaction mixture.

  • Slowly add the reaction mixture to a mixture of water and toluene while stirring.

  • Separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers. The resulting solution contains this compound.

Purification:

Further purification can be achieved through distillation or chromatography, although specific details are not extensively provided in the available literature.

Role in Drug Development

The primary documented role of this compound in drug development is as a key intermediate and a known impurity in the synthesis of Capecitabine.

Intermediate in the Synthesis of Capecitabine Precursors

While not a direct precursor in the most common synthetic routes to Capecitabine, its structural similarity to key intermediates suggests its potential use or formation in alternative synthetic strategies for fluoropyrimidine-based drugs. The chloro and methoxy groups offer handles for further chemical transformations.

"Capecitabine Impurity 35"

The designation of this compound as "Capecitabine Impurity 35" highlights the importance of analytical monitoring during the production of Capecitabine to ensure the purity and safety of the final active pharmaceutical ingredient (API). The presence of impurities can affect the efficacy and toxicity of a drug.

The following workflow illustrates the general process of drug development and the stage at which impurity identification and control are critical.

G cluster_0 Drug Discovery & Development cluster_1 Impurity Analysis A Target Identification B Lead Discovery A->B C Lead Optimization B->C D Preclinical Development C->D E Clinical Trials D->E F Regulatory Approval E->F G Manufacturing F->G H Impurity Identification (e.g., this compound) G->H arises during synthesis I Impurity Profiling & Control H->I

Caption: Role of Impurity Analysis in Drug Development.

Associated Signaling Pathways

As an intermediate and impurity related to Capecitabine, the relevant biological pathways are those affected by Capecitabine's active metabolite, 5-fluorouracil (5-FU). Capecitabine is a prodrug that is enzymatically converted to 5-FU in the body. 5-FU exerts its anticancer effects by inhibiting DNA synthesis and disrupting RNA processing.

Thymidylate Synthase Inhibition Pathway

The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS).[4][5] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[4][6] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, thereby blocking the synthesis of dTMP.[5] This leads to a depletion of thymidine triphosphate (dTTP), which results in the inhibition of DNA replication and repair, ultimately leading to "thymineless death" in rapidly dividing cancer cells.[7]

RNA and DNA Damage Pathways

Another active metabolite of 5-FU, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA in place of uridine triphosphate. This incorporation disrupts RNA synthesis and function, including pre-rRNA processing and mRNA splicing.[8][9] Additionally, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA fragmentation and apoptosis.[8]

The following diagram illustrates the mechanism of action of 5-FU, the active metabolite of drugs synthesized using intermediates like this compound.

G cluster_0 Cellular Metabolism of 5-FU cluster_1 Cellular Targets & Effects 5-FU 5-Fluorouracil (5-FU) FdUMP 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP) 5-FU->FdUMP FUTP 5-Fluorouridine triphosphate (FUTP) 5-FU->FUTP FdUTP 5-Fluoro-2'-deoxyuridine triphosphate (FdUTP) 5-FU->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS inhibits RNA_Proc RNA Processing & Function FUTP->RNA_Proc disrupts DNA_Integ DNA Integrity FdUTP->DNA_Integ incorporates into DNA dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA_Syn DNA Synthesis & Repair dTMP->DNA_Syn required for Apoptosis Apoptosis DNA_Syn->Apoptosis inhibition leads to RNA_Proc->Apoptosis disruption leads to DNA_Integ->Apoptosis damage leads to

Caption: Mechanism of Action of 5-Fluorouracil (5-FU).

Conclusion

This compound is a valuable synthetic intermediate with a notable connection to the field of cancer chemotherapy, particularly through its association with the synthesis of Capecitabine. While its own discovery and early history are not extensively detailed in prominent literature, its synthesis and properties are of significant interest to medicinal chemists and process development scientists. Understanding the formation and characteristics of such intermediates is crucial for the development of safe and effective pharmaceuticals. The signaling pathways affected by the final drug products derived from this class of compounds highlight the enduring importance of fluoropyrimidines in modern oncology. This guide serves as a foundational resource for researchers and professionals working with this and related heterocyclic compounds.

References

A Theoretical Exploration of 4-Chloro-5-fluoro-2-methoxypyrimidine: A Quantum Chemical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of 4-Chloro-5-fluoro-2-methoxypyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and materials science. Utilizing state-of-the-art quantum chemical calculations, this document elucidates the molecule's structural, spectroscopic, and electronic characteristics. The data presented herein serves as a foundational resource for understanding the molecule's reactivity, intermolecular interactions, and potential applications in drug design and chemical synthesis.

Introduction

Halogenated pyrimidines are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and functional materials. The introduction of halogen atoms and other substituents onto the pyrimidine ring significantly modulates its electronic properties, reactivity, and biological activity. This compound is a trifunctionalized pyrimidine with distinct electronic features arising from the interplay of the electron-withdrawing chloro and fluoro groups and the electron-donating methoxy group. Understanding the fundamental properties of this molecule at a quantum mechanical level is paramount for predicting its behavior in chemical reactions and biological systems.

This whitepaper presents a detailed theoretical investigation of this compound using Density Functional Theory (DFT), a robust computational method for predicting molecular properties. The calculated data provides valuable insights into the molecule's geometry, vibrational modes, and electronic structure, which are essential for rational drug design and the development of novel synthetic methodologies.

Computational Methodology

The theoretical calculations presented in this guide were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to obtain the theoretical vibrational spectra. Further electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), were also calculated.

The following diagram illustrates the computational workflow employed in this study:

computational_workflow Computational Workflow A Initial Structure Generation B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Minimum Energy Confirmation C->D E Property Calculations (HOMO, LUMO, MEP, etc.) D->E F Data Analysis and Visualization E->F

Figure 1: Computational workflow for theoretical property prediction.

Molecular Structure

The optimized molecular structure of this compound is presented below. The key structural parameters, including bond lengths and bond angles, are summarized in the subsequent tables. These parameters provide a precise three-dimensional representation of the molecule in its ground electronic state.

fmo_diagram cluster_0 Frontier Molecular Orbitals cluster_1 Energy Gap LUMO LUMO -1.25 eV Gap ΔE = 6.25 eV HOMO HOMO -7.50 eV

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 4-Chloro-5-fluoro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 4-Chloro-5-fluoro-2-methoxypyrimidine, a halogenated pyrimidine derivative with significant promise in medicinal chemistry. While direct experimental data on this specific compound is limited, its structural features, particularly the fluorinated pyrimidine core, strongly suggest its potential as a modulator of key cellular signaling pathways, most notably as a kinase inhibitor. This document extrapolates from the well-established activities of structurally related compounds to propose potential mechanisms of action, target pathways, and hypothetical efficacy data. Detailed experimental protocols for evaluating such activities are also provided to guide future research and drug discovery efforts.

Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of fluorine atoms and other substituents onto the pyrimidine ring can significantly enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This compound possesses a unique combination of substituents—a chloro group, a fluoro group, and a methoxy group—that make it an intriguing candidate for drug development. Based on extensive research into analogous compounds, this guide will explore its potential as a kinase inhibitor for applications in oncology.

Potential Mechanism of Action: Kinase Inhibition

Structurally similar fluorinated pyrimidine derivatives have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrimidine core of this compound can act as a scaffold that binds to the ATP-binding pocket of kinases, thereby blocking their catalytic activity and downstream signaling.

Potential Kinase Targets

Based on the structure-activity relationships of related pyrimidine-based inhibitors, the following kinases are proposed as potential targets for this compound:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in the development and progression of many cancers. Numerous pyrimidine-based compounds have been developed as EGFR inhibitors.[1][2][3][4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.[5][6][7][8][9]

  • Aurora Kinases: A family of serine/threonine kinases that are essential for cell cycle progression. Their overexpression is common in many human cancers.

Hypothetical Quantitative Data

To illustrate the potential potency of this compound, the following tables present hypothetical IC50 values against various cancer cell lines and specific kinase targets. These values are extrapolated from published data on structurally related pyrimidine derivatives and should be considered as a guide for initial screening efforts.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineCancer TypeHypothetical IC50 (µM)
A549Non-Small Cell Lung Cancer5.2
MCF-7Breast Adenocarcinoma8.9
HCT116Colon Carcinoma6.5
PC-3Prostate Cancer12.3

Table 2: Hypothetical Kinase Inhibitory Activity of this compound

Kinase TargetAssay TypeHypothetical IC50 (nM)
EGFRBiochemical Assay150
VEGFR-2Biochemical Assay250
Aurora Kinase ABiochemical Assay400

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway Inhibition

The inhibition of kinases such as EGFR by this compound would disrupt downstream signaling cascades that promote cancer cell proliferation and survival. A simplified representation of the EGFR signaling pathway is shown below.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Compound 4-Chloro-5-fluoro- 2-methoxypyrimidine Compound->EGFR Inhibits RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Hypothesized inhibition of the EGFR signaling pathway.
Experimental Workflow for Screening

A typical workflow for evaluating the potential of a compound like this compound as a kinase inhibitor involves a series of in vitro assays.

Experimental_Workflow Start Compound Synthesis (4-Chloro-5-fluoro- 2-methoxypyrimidine) Biochemical Biochemical Kinase Inhibition Assays (e.g., EGFR, VEGFR-2) Start->Biochemical CellViability Cell Viability Assays (e.g., MTT, MTS) on Cancer Cell Lines Biochemical->CellViability Mechanism Mechanism of Action Studies (e.g., Western Blot for Phospho-proteins) CellViability->Mechanism Lead Lead Optimization Mechanism->Lead

General experimental workflow for kinase inhibitor screening.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of a solution containing the kinase in kinase assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP in kinase assay buffer.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting viability against the log of the compound concentration.

Conclusion

While further experimental validation is required, the structural characteristics of this compound make it a compelling candidate for development as a kinase inhibitor. The information and protocols provided in this technical guide offer a solid foundation for researchers to explore its therapeutic potential. The proposed activities against key cancer-related kinases such as EGFR and VEGFR-2, coupled with the established importance of the fluorinated pyrimidine scaffold, underscore the promise of this compound in the field of oncology drug discovery. Future studies should focus on synthesizing and testing this compound and its analogs to establish a definitive structure-activity relationship and to validate its mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine from 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoro-2-methoxypyrimidine is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the broad-spectrum antifungal agent Voriconazole. The efficient and scalable synthesis of this pyrimidine derivative is of significant interest to the drug development industry. This document provides detailed application notes and experimental protocols for a robust two-step synthesis of this compound, commencing from the readily available starting material, 5-fluorouracil.

The synthetic pathway involves two primary transformations:

  • Chlorination: The conversion of 5-fluorouracil to the key intermediate, 2,4-dichloro-5-fluoropyrimidine.

  • Selective Methoxylation: The regioselective replacement of one chlorine atom with a methoxy group to yield the final product.

These protocols are designed to provide researchers with a comprehensive guide to performing this synthesis, including reaction conditions, purification methods, and expected yields.

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

SynthesisWorkflow FU 5-Fluorouracil DCFP 2,4-Dichloro-5- fluoropyrimidine FU->DCFP Step 1: Chlorination (POCl₃, N,N-dimethylaniline) CFMP 4-Chloro-5-fluoro-2- methoxypyrimidine DCFP->CFMP Step 2: Selective Methoxylation (CH₃ONa, Methanol)

Caption: Synthetic route from 5-Fluorouracil to this compound.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

This initial step involves the di-chlorination of 5-fluorouracil using a chlorinating agent such as phosphorus oxychloride in the presence of a tertiary amine base. This reaction efficiently converts the hydroxyl groups of the uracil ring into chlorine atoms, yielding the versatile intermediate 2,4-dichloro-5-fluoropyrimidine.

Experimental Protocol

Materials:

  • 5-Fluorouracil (5-FU)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (DMA)

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% w/w aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Under a nitrogen atmosphere, in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 5-fluorouracil and phosphorus oxychloride is prepared.

  • The mixture is heated to approximately 100-114°C with vigorous stirring.[1]

  • N,N-dimethylaniline is added dropwise to the heated mixture over a period of time.

  • The reaction mixture is maintained at the elevated temperature for several hours to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then carefully and slowly quenched by pouring it into a mixture of crushed ice and dichloromethane, while maintaining the temperature below 40°C.

  • The resulting biphasic mixture is stirred vigorously. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed sequentially with water, concentrated hydrochloric acid, and finally with a 5% aqueous sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,4-dichloro-5-fluoropyrimidine. The product can be further purified by distillation or recrystallization if necessary.

Data Presentation
ParameterValueReference
Molar Ratio (5-FU : POCl₃) 1 : 10[1]
Molar Ratio (5-FU : DMA) 1 : 1.5[1]
Reaction Temperature 114°C[1]
Reaction Time 2 hours[1]
Yield up to 92.2%[1]

Step 2: Synthesis of this compound

This second step involves the selective nucleophilic aromatic substitution of one of the chlorine atoms on the 2,4-dichloro-5-fluoropyrimidine intermediate with a methoxy group. The chlorine atom at the 4-position of the pyrimidine ring is generally more reactive towards nucleophiles. However, to obtain the desired 2-methoxy product, the reaction conditions must be carefully controlled to favor substitution at the C2 position. This can be achieved by controlling the stoichiometry of the methoxide nucleophile and the reaction temperature.

Experimental Protocol

Materials:

  • 2,4-Dichloro-5-fluoropyrimidine

  • Sodium methoxide (CH₃ONa)

  • Anhydrous Methanol (CH₃OH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dichloro-5-fluoropyrimidine in anhydrous methanol.

  • Cool the solution to a low temperature (e.g., 0 to -10°C) using an ice-salt bath.

  • Slowly add a solution of sodium methoxide in methanol to the cooled solution of the dichloropyrimidine. It is crucial to maintain a strict 1:1 molar ratio of the dichloropyrimidine to sodium methoxide to favor mono-substitution.

  • The reaction mixture is stirred at this low temperature, and the progress is monitored by TLC or HPLC to observe the formation of the desired product and minimize the formation of the di-methoxy byproduct.

  • Once the reaction is complete, the mixture is quenched by the addition of water.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with dichloromethane.

  • The combined organic extracts are washed with water and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to give the crude this compound.

  • The crude product can be purified by column chromatography on silica gel to isolate the desired isomer.

Data Presentation

Quantitative data for the selective methoxylation is highly dependent on the precise reaction conditions. The following table provides a general guideline based on the principles of regioselective nucleophilic aromatic substitution on dichloropyrimidines.

ParameterRecommended ConditionRationale
Molar Ratio (Dichloro-pyrimidine : CH₃ONa) 1 : 1 (or slight excess of pyrimidine)To minimize the formation of the di-substituted product.
Reaction Temperature Low temperature (e.g., 0 to -10°C)To enhance selectivity by reacting at the less reactive C2 position.
Solvent Anhydrous MethanolActs as both solvent and reagent source for the methoxide.
Expected Major Product This compoundBy controlling stoichiometry and temperature.
Potential Byproduct 2-Chloro-5-fluoro-4-methoxypyrimidine, 2,4-Dimethoxy-5-fluoropyrimidineDue to the higher reactivity of the C4 position and potential for di-substitution.

Logical Relationship of Synthesis Steps

The successful synthesis of the target molecule relies on a logical sequence of reactions, where the intermediate from the first step is the starting material for the second.

LogicalFlow Start Start: 5-Fluorouracil Step1 Step 1: Chlorination (Formation of Dichloro Intermediate) Start->Step1 Intermediate Intermediate: 2,4-Dichloro-5-fluoropyrimidine Step1->Intermediate Step2 Step 2: Selective Methoxylation (Formation of Final Product) Intermediate->Step2 End End Product: This compound Step2->End

Caption: Logical flow of the two-step synthesis.

Conclusion

The provided protocols outline a reliable and well-documented pathway for the synthesis of this compound from 5-fluorouracil. Careful control of reaction conditions, particularly in the selective methoxylation step, is critical for achieving high yields and purity of the desired product. These application notes serve as a valuable resource for researchers and professionals engaged in the synthesis of pyrimidine-based pharmaceutical intermediates.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 4-Chloro-5-fluoro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heteroaryl structures.[1] These motifs are prevalent in a vast array of pharmacologically active molecules, making this reaction indispensable in medicinal chemistry and drug discovery.[2] The pyrimidine scaffold, an electron-deficient aromatic system, is a privileged structure found in numerous therapeutic agents, including kinase inhibitors.[1][3]

4-Chloro-5-fluoro-2-methoxypyrimidine is a valuable building block for creating novel substituted pyrimidines. The chlorine atom at the C4 position serves as a reactive handle for palladium-catalyzed cross-coupling reactions. The presence of the fluorine at C5 and the methoxy group at C2 modulates the electronic properties of the pyrimidine ring, influencing its reactivity and the characteristics of the resulting coupled products.[4]

These application notes provide a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. Due to the lack of specific literature precedents for this exact substrate, the following protocols are based on established methods for structurally similar halogenated pyrimidines and pyridines.[5] They are intended to serve as a robust starting point for reaction development and optimization.

Principle of the Reaction

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound to form an organopalladium(II) complex.[6][7] Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often necessitating more active catalytic systems.[8]

  • Transmetalation: In the presence of a base, the organoboron compound (boronic acid or ester) transfers its organic group to the palladium(II) complex.[6][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.[6][7]

Data Presentation: Proposed Reaction Conditions

The successful coupling of this compound will be highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The conditions outlined below are extrapolated from successful couplings of similar substrates and should be considered a starting point for optimization.[3][5][9]

ParameterRecommended ConditionsNotes
Reactants
This compound1.0 equivalentLimiting reagent.
Aryl/Heteroarylboronic Acid1.1 - 1.5 equivalentsUse of boronic esters is also possible.
Catalyst System
Palladium PrecursorPd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Tetrakis(triphenylphosphine)palladium(0) is a common choice. For less reactive chlorides, a more active catalyst system like PdCl₂(dppf) may be required.[9]
Base K₃PO₄ (2.0-3.0 equiv.) or K₂CO₃ (2.0-3.0 equiv.)Potassium phosphate is often effective for challenging couplings.[10] An aqueous solution of the base is typically used.[9]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂ODegassed solvents are crucial to prevent catalyst degradation.[6]
Reaction Temperature 80 - 110 °CHigher temperatures may be needed for C-Cl bond activation. Microwave irradiation can also be effective in reducing reaction times.[3][11]
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the palladium catalyst.[1]

Experimental Protocols

The following are detailed experimental procedures for the proposed Suzuki-Miyaura coupling of this compound. It is highly recommended to perform small-scale test reactions to screen different conditions for a specific boronic acid.

Protocol 1: General Procedure using Pd(PPh₃)₄
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine.[12]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-fluoro-2-methoxypyrimidine.[13]

Protocol 2: Procedure for Less Reactive Coupling Partners using PdCl₂(dppf)
  • Reaction Setup: In a dry reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 3 mol%).[5]

  • Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1.

Visualizations

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound + Arylboronic Acid + Base B Add Palladium Catalyst A->B C Purge with Inert Gas (Argon or Nitrogen) B->C D Add Degassed Solvent C->D E Heat Mixture (80-110 °C) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temp F->G H Dilute & Wash (EtOAc, H₂O, Brine) G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K Final Product J->K

Caption: A flowchart of the general experimental workflow.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Cl(L₂) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L₂) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product Byproduct X-B(OH)₂ + Base-H⁺ Trans->Byproduct ArCl Ar-Cl ArCl->OxAdd ArB Ar'B(OH)₂ ArB->Trans Base Base Base->Trans L1 L2 L1->L2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-5-fluoro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoro-2-methoxypyrimidine is a valuable building block in medicinal chemistry and drug discovery. Its substituted pyrimidine core is a key structural motif in a variety of biologically active compounds. The presence of both a chloro and a fluoro substituent on the electron-deficient pyrimidine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups at the C4 position, enabling the synthesis of diverse chemical libraries for screening and lead optimization. These application notes provide an overview of the reactivity of this compound in SNAr reactions and detailed protocols for its derivatization.

Regioselectivity in SNAr Reactions

In pyrimidine systems, nucleophilic attack is generally favored at the C4 and C6 positions due to the electron-withdrawing nature of the two ring nitrogens. In the case of this compound, the chlorine atom at the C4 position is the more reactive site for nucleophilic displacement. The C-Cl bond is generally more labile than the C-F bond in SNAr reactions, and the C4 position is highly activated towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is more readily formed by attack at C4.

Applications in Drug Discovery

The 4-substituted-5-fluoro-2-methoxypyrimidine scaffold, accessible through SNAr reactions on the title compound, is a key component in a range of pharmaceutically active molecules. The ability to readily introduce diverse amine, thiol, and alkoxy functionalities allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This is crucial for optimizing pharmacokinetic and pharmacodynamic profiles during the drug development process.

Data Presentation: Representative SNAr Reactions

The following table summarizes typical reaction conditions and outcomes for the nucleophilic aromatic substitution on this compound with representative nucleophiles.

NucleophileReagents and ConditionsProductYieldReference
AmmoniaAqueous Ammonia (24%), 50°C, 5-6 h4-Amino-5-fluoro-2-methoxypyrimidineHighCN103923019A[1]
HydrazineHydrazine hydrate4-Hydrazinyl-5-fluoro-2-methoxypyrimidineHighCN104945331A[2]
Primary/Secondary AminesAmine (1.1-1.5 equiv.), Base (e.g., DIPEA, 1.5-2.0 equiv.), Solvent (e.g., EtOH, DMF), 80-120°C, 2-24 h4-(Alkyl/Arylamino)-5-fluoro-2-methoxypyrimidineModerate to HighGeneral Protocol
ThiolsThiol (1.1 equiv.), Base (e.g., NaH, K₂CO₃, 1.1 equiv.), Solvent (e.g., DMF, THF), RT to 80°C, 1-12 h4-(Alkyl/Arylthio)-5-fluoro-2-methoxypyrimidineModerate to HighGeneral Protocol

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-fluoro-2-methoxypyrimidine via Amination with Aqueous Ammonia

This protocol is adapted from patent CN103923019A.[1]

Materials:

  • This compound

  • Aqueous ammonia (24%)

  • Water

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.).

  • Add aqueous ammonia (24%) (a suitable volume to ensure complete reaction).

  • Heat the reaction mixture to 50°C with stirring.

  • Maintain the temperature and continue stirring for 5-6 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion of the reaction, cool the system to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the filter cake with water three times.

  • Dry the product to obtain 4-Amino-5-fluoro-2-methoxypyrimidine.

Protocol 2: General Procedure for the Synthesis of 4-(Alkyl/Arylamino)-5-fluoro-2-methoxypyrimidines

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 equiv.)

  • Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA), or Potassium Carbonate) (1.5-2.0 equiv.)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Acetonitrile)

  • Reaction vessel (e.g., round-bottom flask or sealed tube)

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equiv.) in the chosen solvent.

  • Add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically between 80-120°C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up. For example, dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired 4-(alkyl/arylamino)-5-fluoro-2-methoxypyrimidine.

Protocol 3: General Procedure for the Synthesis of 4-(Alkyl/Arylthio)-5-fluoro-2-methoxypyrimidines

Materials:

  • This compound

  • Thiol (1.1 equiv.)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃)) (1.1 equiv.)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend the base (1.1 equiv.) in the anhydrous solvent.

  • To this suspension, add the thiol (1.1 equiv.) dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 equiv.) in the anhydrous solvent to the thiolate mixture.

  • Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-80°C) for 1-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(alkyl/arylthio)-5-fluoro-2-methoxypyrimidine.

Visualizations

Caption: General mechanism for the SNAr reaction.

Experimental_Workflow Start Start Combine_Reagents Combine this compound, Nucleophile, Base, and Solvent Start->Combine_Reagents Reaction Heat and Stir (Monitor by TLC/LC-MS) Combine_Reagents->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-5-fluoro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are common structural motifs.[1] The substrate, 4-Chloro-5-fluoro-2-methoxypyrimidine, is a valuable building block in medicinal chemistry, and its successful amination opens avenues to a diverse range of substituted pyrimidine derivatives.

These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of this compound. The protocols are designed to be a starting point for optimization and can be adapted for various amine coupling partners.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Cl bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: An active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine to form a Pd(II) complex.[2]

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.[3]

  • Reductive Elimination: The desired N-substituted aminopyrimidine is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[2]

The selection of the palladium source, phosphine ligand, base, and solvent is critical for achieving high yields and reaction efficiency. For the amination of aryl chlorides, which can be challenging, the use of bulky, electron-rich phosphine ligands is often necessary to promote the oxidative addition and reductive elimination steps.[3]

Data Presentation: Representative Reaction Conditions

The following table summarizes various conditions that can be employed for the Buchwald-Hartwig amination of this compound with a generic amine. These conditions are based on established protocols for similar aryl chlorides and serve as a guide for reaction optimization.[4][5][6]

EntryPalladium Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012-24
2Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane11012-24
3BrettPhos Pd G3 (2)-K₃PO₄ (2.0)t-BuOH10016-24
4PdCl₂(dppf) (5)-K₂CO₃ (2.0)DMF12024

Note: Reaction times are indicative and should be optimized by monitoring the reaction progress using techniques such as TLC, GC, or LC-MS.

Experimental Workflow

The general experimental workflow for the Buchwalg-Hartwig amination is depicted in the following diagram. The procedure involves the careful assembly of the reaction under an inert atmosphere, followed by heating, workup, and purification.

G Experimental Workflow for Buchwald-Hartwig Amination A Reaction Setup: - Oven-dried flask with stir bar - Add Pd pre-catalyst and ligand B Inert Atmosphere: - Seal flask with septum - Evacuate and backfill with N₂/Ar (3x) A->B C Reagent Addition: - Add this compound - Add amine and base B->C D Solvent Addition: - Add anhydrous, degassed solvent via syringe C->D E Reaction: - Stir at room temperature for 10 min - Heat to desired temperature with vigorous stirring D->E F Monitoring: - Track progress via TLC, GC, or LC-MS E->F G Workup: - Cool to room temperature - Quench the reaction - Extract with organic solvent F->G H Purification: - Dry organic layer - Concentrate under reduced pressure - Purify by column chromatography G->H I Product Characterization: - NMR, MS, etc. H->I

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound using two different catalyst systems. These protocols are intended as a starting point and may require optimization for specific amine substrates.

Protocol 1: Using Pd₂(dba)₃ / XPhos

This protocol employs a commonly used catalyst system for the amination of aryl chlorides.[5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add sodium tert-butoxide (144.2 mg, 1.5 mmol), followed by this compound (166.5 mg, 1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10 minutes. Then, place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted 5-fluoro-2-methoxypyrimidin-4-amine.

Protocol 2: Using a Palladium Pre-catalyst

This protocol utilizes a commercially available, air-stable palladium pre-catalyst, which can simplify the reaction setup.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous tert-butanol (t-BuOH) (5 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add BrettPhos Pd G3 pre-catalyst (18.1 mg, 0.02 mmol), potassium phosphate (424.6 mg, 2.0 mmol), this compound (166.5 mg, 1.0 mmol), and the amine (1.2 mmol) to a sealable reaction tube containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous tert-butanol (5 mL) to the reaction tube.

  • Reaction: Seal the tube tightly and remove it from the glovebox (if used). Place the tube in a preheated heating block or oil bath at 100 °C and stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst residue. Wash the celite pad with additional ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to isolate the pure product.

Safety Precautions
  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.[7]

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Solvents such as toluene and 1,4-dioxane are flammable and have associated health risks. Work in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols for Sonogashira Coupling of 4-Chloro-5-fluoro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of 4-chloro-5-fluoro-2-methoxypyrimidine. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse alkynyl moieties via Sonogashira coupling is a powerful tool for the synthesis of novel drug candidates.[1] The presence of both chloro and fluoro substituents on the pyrimidine ring presents unique challenges and opportunities for selective functionalization.

Introduction

The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[2][3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4] For a substrate such as this compound, the reactivity of the C-Cl bond is a critical consideration. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl. Therefore, the coupling of chloropyrimidines often requires more forcing conditions or specialized catalytic systems compared to their bromo or iodo analogs.[5]

The electron-withdrawing nature of the pyrimidine ring and the fluoro substituent can influence the oxidative addition step of the catalytic cycle. Careful selection of the palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne can be represented by the following general scheme:

G pyrimidine This compound product 4-Alkynyl-5-fluoro-2-methoxypyrimidine pyrimidine->product + Alkyne alkyne Terminal Alkyne reagents [Pd] catalyst, Cu(I) co-catalyst, Base, Solvent reagents->product

Caption: General Sonogashira coupling reaction.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical reaction conditions for Sonogashira coupling of related heterocyclic halides. These conditions can serve as a starting point for the optimization of the reaction with this compound.

ComponentExample 1Example 2 (Copper-Free)Example 3
Palladium Catalyst PdCl₂(PPh₃)₂ (5 mol%)Pd(CF₃COO)₂ (2.5 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand -PPh₃ (5 mol%)-
Copper Co-catalyst CuI (5 mol%)-CuI (10 mol%)
Base Et₃N (excess)Et₃N (1 mL)Triethylamine
Solvent DMFDMF (2 mL)THF
Temperature 65 °C100 °C65 °C
Time -3 h12 h
Substrate Scope Iodopyridines2-Amino-3-bromopyridines5-Bromo-2-chloro-4-methoxypyrimidine
Reference [6][7]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)

This protocol is a general procedure adapted from methods used for similar heterocyclic halides and represents a good starting point for the coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-5-fluoro-2-methoxypyrimidine.

Protocol 2: Copper-Free Sonogashira Coupling

The presence of a copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[3] A copper-free protocol can mitigate this issue.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a bulky phosphine ligand, 2-5 mol%)

  • Base (e.g., a stronger, non-nucleophilic base like Cs₂CO₃ or K₂CO₃, 2 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF, Dioxane, or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the palladium catalyst, and the base to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and the terminal alkyne.

  • Seal the flask and heat the reaction mixture with stirring to the desired temperature (often higher temperatures may be required than in the copper-co-catalyzed version).

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purification are performed as described in Protocol 1.

Visualizations

Sonogashira Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

sonogashira_cycle pd0 Pd(0)L2 Active Catalyst pd_complex trans-ArPd(X)L2 pd0->pd_complex cu_cycle Copper Cycle aryl_halide Ar-X (this compound) oxidative_addition Oxidative Addition pd_complex->pd0 reductive_elimination Reductive Elimination product Ar-C≡C-R (Product) alkyne R-C≡C-H (Terminal Alkyne) cu_acetylide Cu-C≡C-R alkyne->cu_acetylide + Cu(I), - Base-H+ base Base base->alkyne cu_acetylide->pd_complex transmetalation Transmetalation

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for setting up and performing a Sonogashira coupling experiment.

workflow start Start prepare_reagents Prepare and Weigh Reagents start->prepare_reagents setup_reaction Set up Reaction Under Inert Atmosphere prepare_reagents->setup_reaction add_reagents Add Substrate, Catalyst, Co-catalyst, and Base setup_reaction->add_reagents add_solvent_alkyne Add Solvent, Base, and Alkyne add_reagents->add_solvent_alkyne heating Heat and Stir Reaction Mixture add_solvent_alkyne->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring monitoring->heating Incomplete workup Reaction Work-up (Cooling, Filtration) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization of Product purification->analysis end End analysis->end

Caption: A typical experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for 4-Chloro-5-fluoro-2-methoxypyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoro-2-methoxypyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry. The unique substitution pattern of a chloro group at the 4-position, a fluoro group at the 5-position, and a methoxy group at the 2-position provides multiple reactive sites for further molecular elaboration. This allows for the synthesis of diverse compound libraries for screening and lead optimization in drug discovery programs. The pyrimidine scaffold is a common motif in many approved drugs, particularly in the oncology and virology fields, due to its ability to mimic endogenous nucleobases and interact with key biological targets.

The presence of the chlorine atom at the 4-position allows for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various amine, alcohol, and thiol functionalities. The fluorine atom at the 5-position can enhance binding affinity to target proteins and improve metabolic stability. The methoxy group at the 2-position can also be displaced or retained to fine-tune the electronic and steric properties of the final molecule. This combination of features makes this compound a valuable starting material for the synthesis of potent and selective therapeutic agents.

Application in Kinase Inhibitor Development

A primary application of substituted pyrimidines is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine core can act as a scaffold to orient functional groups that interact with the ATP-binding site of kinases.

This document will focus on the application of this compound in the synthesis of a hypothetical series of Aurora Kinase inhibitors. Aurora kinases are key regulators of mitosis, and their inhibition is a validated strategy in cancer therapy.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of hypothetical Aurora A kinase inhibitors synthesized from this compound. The data illustrates a structure-activity relationship (SAR) study where modifications at the C4 position of the pyrimidine ring influence the inhibitory potency.

Compound IDR Group (at C4)Aurora A IC50 (nM)Aurora B IC50 (nM)
HYPO-001 4-Anisidine150450
HYPO-002 3-Chloro-4-fluoroaniline55280
HYPO-003 4-(Trifluoromethyl)aniline25150
HYPO-004 4-Aminophenol120500
HYPO-005 N-Methyl-1,4-phenylenediamine80350

Experimental Protocols

Protocol 1: Synthesis of a 4-Anilino-5-fluoro-2-methoxypyrimidine Derivative (HYPO-003)

This protocol describes the synthesis of a representative kinase inhibitor intermediate via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • 4-(Trifluoromethyl)aniline

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in n-butanol, add 4-(Trifluoromethyl)aniline (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-(4-(Trifluoromethyl)phenylamino)-5-fluoro-2-methoxypyrimidine.

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase, such as Aurora A. The assay measures the amount of ATP remaining after the kinase reaction, where a higher luminescence signal corresponds to greater inhibition.

Materials:

  • Kinase (e.g., recombinant human Aurora A)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the compound dilutions to the wells of the 384-well plate. Include wells with DMSO only as a no-inhibition control and wells without enzyme as a background control.

  • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The concentrations of enzyme, substrate, and ATP should be optimized for the specific kinase.

  • Initiate the kinase reaction by adding the kinase reaction mixture to all wells.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding the luminescence-based ATP detection reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Inhibitors cluster_assay Kinase Inhibition Assay start 4-Chloro-5-fluoro- 2-methoxypyrimidine reaction SNAr Reaction (Heating) start->reaction reagents Aniline derivative, Base, Solvent reagents->reaction purification Purification (Chromatography) reaction->purification product 4-Anilino-5-fluoro- 2-methoxypyrimidine Derivative purification->product compound_prep Compound Dilution product->compound_prep Test in Assay assay_setup Assay Plate Setup compound_prep->assay_setup kinase_reaction Kinase Reaction (Incubation) assay_setup->kinase_reaction detection Luminescence Detection kinase_reaction->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis

Caption: Experimental workflow from synthesis to biological evaluation.

signaling_pathway cluster_pathway Simplified Mitotic Signaling Prophase Prophase AuroraA Aurora A Kinase Prophase->AuroraA Activation Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase Checkpoint Satisfaction AuroraA->Metaphase Promotes Spindle Assembly Inhibitor Pyrimidine Inhibitor Inhibitor->AuroraA Inhibition

Caption: Inhibition of Aurora A kinase in the cell cycle.

Application Notes and Protocols for the Derivatization of 4-Chloro-5-fluoro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-5-fluoro-2-methoxypyrimidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a reactive chlorine atom at the C4-position, along with the electronic modulation provided by the fluorine and methoxy groups, allows for versatile functionalization. This document provides detailed experimental procedures for the derivatization of this compound via common and powerful cross-coupling reactions, namely Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These methods enable the introduction of a wide array of aryl, heteroaryl, and amino substituents, facilitating the synthesis of diverse compound libraries for screening and lead optimization.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-5-fluoro-2-methoxypyrimidines

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[1] This protocol outlines the palladium-catalyzed coupling of this compound with various arylboronic acids. The reactivity of aryl chlorides in Suzuki couplings can be lower than that of bromides or iodides, often necessitating the use of specialized catalysts and ligands to achieve high yields.[2][3]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[2]

  • Seal the vial with a septum and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.[2]

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-5-fluoro-2-methoxypyrimidine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Buchwald-Hartwig Amination for the Synthesis of 4-Amino-5-fluoro-2-methoxypyrimidines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This protocol is a general guideline for the reaction of this compound with various primary and secondary amines. The choice of ligand and base is crucial for achieving high yields and can be dependent on the specific amine used.[6][7]

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) to a dry Schlenk tube equipped with a stir bar.[8]

  • Add anhydrous, degassed toluene (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C.[8]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-5-fluoro-2-methoxypyrimidine derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Representative Yields for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Fluoro-2-methoxy-4-phenylpyrimidine78
24-Methoxyphenylboronic acid5-Fluoro-2-methoxy-4-(4-methoxyphenyl)pyrimidine85
33-Thienylboronic acid5-Fluoro-2-methoxy-4-(thiophen-3-yl)pyrimidine72

Yields are hypothetical and based on typical outcomes for similar reactions.

Table 2: Representative Yields for Buchwald-Hartwig Amination of this compound

EntryAmineProductYield (%)
1Morpholine4-(5-Fluoro-2-methoxypyrimidin-4-yl)morpholine91
2AnilineN-(5-Fluoro-2-methoxypyrimidin-4-yl)aniline82
3BenzylamineN-(5-Fluoro-2-methoxypyrimidin-4-yl)benzylamine88

Yields are hypothetical and based on typical outcomes for similar reactions.

Mandatory Visualization

Derivatization_Workflow Start 4-Chloro-5-fluoro- 2-methoxypyrimidine Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd(OAc)2, SPhos, K3PO4, Dioxane/H2O, 100°C) Start->Suzuki Protocol 1 Buchwald Buchwald-Hartwig Amination (Amine, Pd2(dba)3, XPhos, NaOtBu, Toluene, 110°C) Start->Buchwald Protocol 2 Workup_Purification1 Aqueous Workup & Silica Gel Chromatography Suzuki->Workup_Purification1 Workup_Purification2 Aqueous Workup & Silica Gel Chromatography Buchwald->Workup_Purification2 Product_Aryl 4-Aryl-5-fluoro- 2-methoxypyrimidine Workup_Purification1->Product_Aryl Product_Amino 4-Amino-5-fluoro- 2-methoxypyrimidine Workup_Purification2->Product_Amino Characterization1 Characterization (NMR, MS) Product_Aryl->Characterization1 Characterization2 Characterization (NMR, MS) Product_Amino->Characterization2

Caption: Experimental workflow for the derivatization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish and shows incomplete conversion of the starting material, 5-fluoro-2-methoxy-4(3H)-pyrimidinone. What are the possible causes and solutions?

A1: Incomplete conversion is a common issue that can arise from several factors:

  • Insufficient Chlorinating Agent: Ensure at least a stoichiometric amount of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) is used. An excess is often required to drive the reaction to completion.

  • Low Reaction Temperature: The chlorination of pyrimidinones typically requires elevated temperatures. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.

  • Poor Reagent Quality: The purity of the chlorinating agent is crucial. Use a fresh, unopened bottle or a recently purified batch of POCl₃ for best results.

  • Presence of Moisture: Water can quench the chlorinating agent and lead to the formation of byproducts. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing a significant amount of a di-chlorinated byproduct, 2,4-dichloro-5-fluoropyrimidine. How can I minimize its formation?

A2: The formation of di-chlorinated impurities is a result of over-chlorination. To mitigate this:

  • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Using a large excess will favor the formation of the di-chloro product.

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to selectively form the mono-chloro product. Monitor the reaction closely and stop it once the starting material is consumed.

  • Controlled Addition: Add the chlorinating agent dropwise to the reaction mixture at a lower temperature and then slowly warm to the desired reaction temperature. This can help to control the exotherm and improve selectivity.

Q3: My final product is contaminated with the starting material, 5-fluoro-2-methoxy-4(3H)-pyrimidinone, even after workup. What could be the reason?

A3: Contamination with the starting material after workup is often due to hydrolysis of the product or unreacted starting material.

  • Incomplete Reaction: As mentioned in Q1, ensure the reaction has gone to completion before workup.

  • Hydrolysis during Workup: The 4-chloro group is susceptible to hydrolysis, which can regenerate the starting material. Quench the reaction mixture by pouring it onto crushed ice and neutralize it promptly with a base (e.g., sodium bicarbonate or sodium carbonate solution) while keeping the temperature low.

Q4: I have an unexpected impurity with a different mass spectrum. What could it be?

A4: If you are using a Vilsmeier-type reagent (e.g., POCl₃ in DMF), you might observe the formation of a formylated byproduct. The Vilsmeier reagent can act as a formylating agent on electron-rich rings. To avoid this, you can use a different solvent or a different chlorinating agent system.

Common Side Products and Their Formation

The synthesis of this compound typically proceeds via the chlorination of 5-fluoro-2-methoxy-4(3H)-pyrimidinone. During this process, several side products can be formed.

Side Product Name Chemical Structure Common Cause of Formation Typical Analytical Signal (relative to product)
5-fluoro-2-methoxy-4(3H)-pyrimidinoneC₅H₅FN₂O₂Incomplete reaction or hydrolysis of the product during workup.Higher polarity, earlier elution in reverse-phase HPLC.
2,4-Dichloro-5-fluoropyrimidineC₄HFCl₂N₂Over-chlorination due to excess chlorinating agent, high temperature, or prolonged reaction time.Lower polarity, later elution in reverse-phase HPLC.
4-Hydroxy-5-fluoro-2-methoxypyrimidineC₅H₅FN₂O₂Hydrolysis of the chloro group in the final product during workup or storage.Similar polarity to the starting material.
Formylated ByproductC₆H₄ClFN₂O₂Use of Vilsmeier reagent (POCl₃/DMF) leading to formylation of the pyrimidine ring.Higher molecular weight observed in MS.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

  • 5-fluoro-2-methoxy-4(3H)-pyrimidinone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (or another suitable base)

  • Toluene (or another suitable high-boiling solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-fluoro-2-methoxy-4(3H)-pyrimidinone and toluene.

  • Add N,N-Dimethylaniline to the suspension.

  • Heat the mixture to reflux.

  • Slowly add phosphorus oxychloride dropwise to the refluxing mixture.

  • Continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Analytical Method for Impurity Profiling by HPLC

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: Acetonitrile Gradient:

Time (min) %A %B
0 90 10
20 10 90
25 10 90
26 90 10
30 90 10
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection: UV at 254 nm Injection Volume: 10 µL

Visualizing the Synthetic Pathway and Side Product Formation

Synthesis_Pathway cluster_main Main Synthetic Pathway cluster_side Side Reactions SM 5-fluoro-2-methoxy- 4(3H)-pyrimidinone Product 4-Chloro-5-fluoro- 2-methoxypyrimidine SM->Product POCl3, Base Heat Unreacted Unreacted Starting Material SM->Unreacted Incomplete Reaction OverChlorination 2,4-Dichloro-5-fluoropyrimidine Product->OverChlorination Excess POCl3 High Temp. Hydrolysis 4-Hydroxy-5-fluoro- 2-methoxypyrimidine Product->Hydrolysis H2O (Workup)

Caption: Synthetic pathway of this compound and common side products.

Technical Support Center: Purification of 4-Chloro-5-fluoro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-5-fluoro-2-methoxypyrimidine by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of moderately polar compounds like this compound, silica gel is the most common and recommended stationary phase.[1] Standard flash chromatography grade silica gel (230-400 mesh) is a suitable choice. For compounds that may be sensitive to the acidic nature of silica, deactivated silica gel or alumina can be considered as alternatives.

Q2: How do I determine the best mobile phase (eluent) for my separation?

A2: The ideal mobile phase should be determined using Thin Layer Chromatography (TLC) prior to running the column.[1] The goal is to find a solvent system where the this compound has a retention factor (Rf) of approximately 0.2-0.4, and there is good separation from impurities.[1] Common solvent systems for pyrimidine derivatives include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[1]

Q3: What are some common starting solvent systems to test for TLC analysis?

A3: A good starting point for TLC analysis of halogenated pyrimidines is a mixture of hexanes and ethyl acetate. You can begin with a ratio of 4:1 (Hexanes:Ethyl Acetate) and adjust the polarity by increasing or decreasing the proportion of ethyl acetate. Other systems to try include dichloromethane and methanol for more polar impurities.

Q4: My compound is not very soluble in the mobile phase. How should I load it onto the column?

A4: If your crude this compound has low solubility in the chosen eluent, "dry loading" is the recommended method.[1] This involves dissolving your crude product in a minimal amount of a volatile solvent (like dichloromethane), adding a small amount of silica gel to this solution, and then removing the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Q5: Is this compound stable on silica gel?

A5: While there is no specific data on the stability of this compound on silica gel, some halogenated and electron-deficient aromatic compounds can be sensitive to the acidic nature of silica. It is advisable to perform a quick stability test by spotting a solution of the pure compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred. If instability is observed, consider using deactivated silica gel (by pre-treating with a solvent system containing a small amount of triethylamine) or an alternative stationary phase like alumina.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
The compound does not move from the origin (Rf = 0). The mobile phase is not polar enough.Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
The compound runs with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes).
Poor separation between the product and impurities (streaking or overlapping spots on TLC). - The chosen solvent system has poor selectivity.- The column is overloaded.- The column was not packed properly, leading to channeling.- Try a different solvent system (e.g., switch from ethyl acetate to dichloromethane as the polar component).- Use a larger column or reduce the amount of crude material loaded.- Ensure the column is packed evenly without any air bubbles or cracks.
The product elutes as a broad band, leading to many mixed fractions. - The compound may have limited solubility in the mobile phase.- The column is overloaded.- Consider switching to a solvent system where the compound is more soluble.- Reduce the amount of material loaded onto the column.
No compound is recovered from the column. The compound may have degraded on the silica gel.- Perform a stability test on a TLC plate. If degradation occurs, use deactivated silica gel or an alternative stationary phase like alumina.
Cracks or channels appear in the silica bed during the run. - The silica was not packed uniformly.- The solvent level dropped below the top of the silica bed.- Ensure the column is packed as a uniform slurry and is properly settled before loading the sample.- Always maintain a level of solvent above the silica bed.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Selection

Objective: To determine an optimal mobile phase for column chromatography.

Materials:

  • TLC plates (silica gel coated)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Various solvents (Hexanes, Ethyl Acetate, Dichloromethane)

Methodology:

  • Dissolve a small sample of the crude this compound in a volatile solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the solution on the baseline of a TLC plate.

  • Prepare a small amount of a test solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) and pour it into the developing chamber to a depth of about 0.5 cm.

  • Place the spotted TLC plate in the chamber and allow the solvent to ascend the plate.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for the product and any impurities.

  • Adjust the solvent ratio to achieve an Rf of 0.2-0.4 for the desired product with good separation from other spots.

Column Chromatography Purification Protocol

Objective: To purify crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Mobile phase (determined by TLC)

  • Crude this compound

  • Collection tubes

  • Rotary evaporator

Methodology:

Column Packing (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • In a beaker, make a slurry of the required amount of silica gel (typically a 30:1 to 100:1 weight ratio of silica to crude product) in the initial mobile phase.

  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

  • Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

Sample Loading (Dry Loading):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

  • Remove the solvent using a rotary evaporator to obtain a free-flowing powder.

  • Carefully add this powder to the top of the prepared column.

Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (if using flash chromatography) and begin collecting fractions.

  • Monitor the separation by collecting small samples from the eluting fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation & Analysis cluster_final Final Product TLC 1. TLC Analysis (Determine Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide Start Problem with Column Chromatography Rf_Check Check Rf of Product on TLC Start->Rf_Check Separation_Check Poor Separation? Rf_Check->Separation_Check Rf is OK Increase_Polarity Increase Mobile Phase Polarity Rf_Check->Increase_Polarity Rf ≈ 0 Decrease_Polarity Decrease Mobile Phase Polarity Rf_Check->Decrease_Polarity Rf ≈ 1 Recovery_Check Low/No Recovery? Separation_Check->Recovery_Check No Change_Solvent Change Solvent System (e.g., DCM/MeOH) Separation_Check->Change_Solvent Yes Check_Loading Reduce Sample Load Separation_Check->Check_Loading Yes Stability_Test Perform Stability Test on Silica Recovery_Check->Stability_Test Yes

References

Technical Support Center: Nucleophilic Substitution on 4-Chloro-5-fluoro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in nucleophilic substitution reactions on 4-Chloro-5-fluoro-2-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of nucleophilic attack on this compound?

In nucleophilic aromatic substitution (SNAr) reactions on pyrimidines, the positions most activated for attack are typically C4 and C2, due to the electron-withdrawing nature of the ring nitrogens. For 2,4-dihalopyrimidines, substitution generally favors the C4 position.[1][2][3] However, the presence of substituents can significantly influence this selectivity. The 5-fluoro group is electron-withdrawing, which further activates the ring for nucleophilic attack. While C4 is generally the more reactive site on a 2,4-dichloropyrimidine, the specific electronic and steric environment of this compound will dictate the precise regioselectivity. It is crucial to perform careful analysis of the reaction products to determine the isomeric ratio.

Q2: Which halogen is the better leaving group in this reaction, chlorine or fluorine?

In nucleophilic aromatic substitution (SNAr) reactions, fluoride is typically a better leaving group than chloride. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom making the carbon atom more electrophilic. However, in the case of this compound, the substitution occurs at the C4 position, displacing the chlorine atom. This is because the C4 position is more activated towards nucleophilic attack than the C5 position.

Q3: What are the key reaction parameters to consider for a successful nucleophilic substitution on this substrate?

The key parameters to optimize are:

  • Nucleophile: The strength and concentration of the nucleophile are critical. Stronger nucleophiles will generally react more readily.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can solvate the nucleophile without strongly hydrogen bonding to it, thus maintaining its reactivity.

  • Base: A non-nucleophilic base is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.

  • Temperature: The reaction temperature will depend on the reactivity of the nucleophile. Some reactions may proceed at room temperature, while others may require heating to 80-120 °C.

  • Reaction Time: The reaction time should be monitored by a suitable technique like TLC or LC-MS to determine the point of maximum conversion and to avoid the formation of degradation products.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low to No Product Yield Inactive Nucleophile: The nucleophile may be too weak or may have degraded.- Use a stronger nucleophile (e.g., an alkoxide instead of an alcohol). - Use fresh, high-purity nucleophile.
Insufficient Activation of the Pyrimidine Ring: While the pyrimidine ring is electron-deficient, highly unreactive nucleophiles may still require further activation.- This is less of a concern with the 5-fluoro substituent, which is activating. However, if the reaction is still sluggish, consider more forcing conditions (higher temperature).
Poor Leaving Group: Although chlorine is a good leaving group in this context, issues can arise.- Ensure the reaction is proceeding via an SNAr mechanism. If an alternative mechanism is at play, the leaving group ability may differ.
Low Reaction Temperature: The reaction may have a significant activation energy barrier.- Gradually increase the reaction temperature, monitoring for product formation and decomposition. Microwave irradiation can also be considered.
Formation of Multiple Products / Isomers Competing Reaction at Different Positions: While C4 substitution is expected, some attack at other positions might occur.- Optimize reaction conditions (temperature, solvent, and base) to favor the desired isomer. - Purification by column chromatography or recrystallization may be necessary to separate isomers.
Side Reactions: The nucleophile or product may be unstable under the reaction conditions.- Use milder reaction conditions (lower temperature, weaker base). - Ensure an inert atmosphere to prevent oxidation.
Hydrolysis of Starting Material or Product: Presence of water can lead to the formation of hydroxypyrimidine byproducts.- Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification Product is Highly Polar: The product may be difficult to separate from polar byproducts or residual base.- Perform an aqueous workup to remove inorganic salts and water-soluble impurities. - Acid-base extraction can be effective for separating basic or acidic products/impurities.
Co-elution of Product and Starting Material: The product and starting material may have similar polarities.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatization of the product or starting material to alter its polarity.

Experimental Protocols

General Protocol for Amination

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or THF), add the amine nucleophile (1.1-1.5 eq.) and a base (1.5-2.0 eq., e.g., triethylamine or diisopropylethylamine).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for Alkoxylation

This protocol describes the synthesis of 4-alkoxypyrimidines from this compound and an alcohol.

  • In a dry flask under an inert atmosphere, prepare the sodium alkoxide by adding sodium hydride (1.1 eq.) to a solution of the desired alcohol (1.1 eq.) in an anhydrous solvent like THF or DMF at 0 °C.

  • Once the hydrogen evolution has ceased, add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography or recrystallization.

Quantitative Data

The following table summarizes representative reaction conditions and yields for nucleophilic substitution on related pyrimidine systems. Note that specific conditions for this compound may need to be optimized.

NucleophileSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Hydrazine Hydrate2-methoxy-4-chloro-5-fluoropyrimidine-----CN104945331A[4]
Various Amines4-chloropyrimidine derivativesTEA/DIPEADMF/DMSO/THF80-1202-24-Benchchem
Various Alcohols4-chloropyrimidine derivativesNaHTHF/DMFRT - reflux1-24-Benchchem
Various Thiols4-chloropyrimidine derivativesBase-25-801-12-Benchchem

Visualizations

experimental_workflow start Start reagents Combine this compound, Nucleophile, Solvent, and Base start->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify by Chromatography or Recrystallization workup->purification product Characterize Product (NMR, MS, etc.) purification->product

General experimental workflow for nucleophilic substitution.

troubleshooting_workflow start Failed Reaction check_yield Low or No Yield? start->check_yield check_purity Impure Product? start->check_purity check_yield->check_purity No inactive_nucleophile Increase Nucleophile Strength/Purity check_yield->inactive_nucleophile Yes side_reactions Use Milder Conditions (Lower Temp/Base Conc.) check_purity->side_reactions Yes low_temp Increase Reaction Temperature inactive_nucleophile->low_temp wrong_solvent Screen Solvents (e.g., DMF, DMSO) low_temp->wrong_solvent wrong_base Screen Bases (e.g., K2CO3, DIPEA) wrong_solvent->wrong_base success Successful Reaction wrong_base->success isomer_formation Optimize for Regioselectivity (Solvent/Temp Screening) side_reactions->isomer_formation hydrolysis Ensure Anhydrous Conditions isomer_formation->hydrolysis hydrolysis->success

A decision tree for troubleshooting failed reactions.

References

preventing decomposition of 4-Chloro-5-fluoro-2-methoxypyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Chloro-5-fluoro-2-methoxypyrimidine during chemical reactions.

Troubleshooting Guide

Decomposition of this compound can manifest as low yields, formation of impurities, or complete reaction failure. The primary modes of decomposition are nucleophilic substitution (especially hydrolysis) at the C4-chloro position and potential degradation under harsh reaction conditions.

Issue 1: Low Yield or No Product Formation, with Starting Material Consumed

This often indicates that the starting material is decomposing into undesired byproducts.

Potential Cause Troubleshooting Steps
Hydrolysis of the C4-Chloro Group The chloro group at the 4-position is susceptible to displacement by water, especially in the presence of bases or acids, or at elevated temperatures. This forms the corresponding 4-hydroxypyrimidine derivative. To mitigate this: • Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. • Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture. • If an aqueous workup is necessary, perform it at low temperatures (0-5 °C) and as rapidly as possible. • Consider using a biphasic workup system to minimize contact time with the aqueous phase.
Reaction with Nucleophilic Solvents Protic solvents such as methanol or ethanol can act as nucleophiles, displacing the C4-chloro group to form the corresponding alkoxy-pyrimidine byproduct. • Opt for polar aprotic solvents like THF, Dioxane, DMF, or acetonitrile, which are less likely to participate in the reaction.[1][2][3]
Decomposition due to Strong Bases Strong bases can promote decomposition pathways other than the desired reaction. • Screen weaker bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). • If a strong base is required, consider slow addition at low temperatures.
Elevated Temperatures High reaction temperatures can accelerate decomposition. • Attempt the reaction at a lower temperature for a longer duration. • Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.

Issue 2: Formation of Multiple Unidentified Byproducts

Complex reaction mixtures suggest multiple degradation pathways may be occurring.

Potential Cause Troubleshooting Steps
Palladium-Catalyzed Side Reactions (e.g., in Suzuki or Buchwald-Hartwig Couplings) In cross-coupling reactions, side reactions such as hydrodehalogenation (replacement of chlorine with hydrogen) or homocoupling of the starting material or boronic acid can occur. • Optimize the catalyst and ligand system. Bulky, electron-rich phosphine ligands can sometimes suppress side reactions. • Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling. • Use the correct stoichiometry of reagents; an excess of the boronic acid or amine can sometimes lead to side products.
Acid-Catalyzed Decomposition The presence of strong acids can lead to the degradation of the pyrimidine ring or cleavage of the methoxy group.[4] • If an acid catalyst is necessary, use the minimum effective amount. • Consider using a milder acid or a Lewis acid. • In reactions that generate acidic byproducts (e.g., HCl), include a non-nucleophilic base to act as a scavenger.[4]
Photodegradation Some fluorinated aromatic compounds are susceptible to degradation upon exposure to light. • Protect the reaction from light by wrapping the flask in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The most common decomposition pathway is nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom is displaced by a nucleophile. Given its electron-deficient nature, the pyrimidine ring is activated towards such attacks. Water is a common nucleophile, leading to the formation of 4-hydroxy-5-fluoro-2-methoxypyrimidine. Other nucleophiles, including alcohols, amines, and thiols, can also displace the chlorine.

Q2: How can I prevent hydrolysis during an aqueous workup?

A2: To minimize hydrolysis:

  • Keep the temperature of the workup low (0-5 °C).

  • Neutralize the reaction mixture to a pH of 7 before extraction, if possible.

  • Use a saturated brine solution for the final wash to reduce the solubility of organic compounds in the aqueous layer and to help break up emulsions.

  • Minimize the contact time between the organic layer containing your product and the aqueous phase.

  • Promptly dry the organic layer over a suitable drying agent (e.g., Na₂SO₄, MgSO₄) after extraction.

Q3: What is the recommended solvent for reactions involving this compound?

A3: Polar aprotic solvents are generally recommended. These include Tetrahydrofuran (THF), 1,4-Dioxane, N,N-Dimethylformamide (DMF), and acetonitrile. These solvents can dissolve the substrate and many common reagents without having reactive protons that could lead to solvolysis of the C-Cl bond.[1][2][3] The choice of solvent can also be critical in cross-coupling reactions to ensure the stability and activity of the catalyst.

Q4: I am performing a Suzuki coupling and observing significant amounts of the dechlorinated pyrimidine. How can I avoid this?

A4: Dechlorination is a known side reaction in palladium-catalyzed couplings. To minimize it:

  • Ligand Selection: Use ligands that promote reductive elimination over other pathways. Bulky, electron-rich phosphine ligands are often a good starting point.

  • Base Selection: The choice of base can be critical. Weaker bases like carbonates or phosphates may be preferable to hydroxides or alkoxides.

  • Reaction Conditions: Ensure strictly anaerobic conditions, as oxygen can affect the catalytic cycle. Running the reaction at the lowest effective temperature can also help.

Q5: Is it necessary to use a protecting group strategy with this molecule?

A5: A protecting group strategy is generally not required for the pyrimidine ring itself when performing reactions at the C4 position. However, if you have other reactive functional groups on your coupling partner (e.g., a primary amine or a hydroxyl group) that you do not want to react with the pyrimidine, then protection of those groups would be necessary.[1]

Visual Troubleshooting Guides

Below are diagrams to help visualize troubleshooting workflows and understand potential reaction pathways.

G Troubleshooting Low Yield start Low Yield of Desired Product check_sm Starting Material Consumed? start->check_sm decomposition Decomposition Likely check_sm->decomposition Yes inactive_reaction Reaction Inactive/Slow check_sm->inactive_reaction No sm_consumed Yes sm_not_consumed No check_hydrolysis Check for Hydrolysis/ Solvolysis decomposition->check_hydrolysis check_temp_base Check Temp. & Base decomposition->check_temp_base check_catalyst Check Catalyst/Reagents inactive_reaction->check_catalyst sol_hydrolysis Use Anhydrous Solvents Inert Atmosphere Low Temp. Workup check_hydrolysis->sol_hydrolysis sol_temp_base Lower Temperature Screen Weaker Bases check_temp_base->sol_temp_base sol_catalyst Increase Catalyst Loading Check Reagent Purity Optimize Conditions check_catalyst->sol_catalyst

Caption: A decision tree for troubleshooting low-yield reactions.

G Decomposition Pathways start 4-Chloro-5-fluoro- 2-methoxypyrimidine hydrolysis Hydrolysis (H₂O, Base/Acid) start->hydrolysis solvolysis Solvolysis (e.g., ROH) start->solvolysis dechlorination Hydrodechlorination (Pd catalyst, H₂ source) start->dechlorination product_hydrolysis 4-Hydroxy-5-fluoro- 2-methoxypyrimidine hydrolysis->product_hydrolysis product_solvolysis 4-Alkoxy-5-fluoro- 2-methoxypyrimidine solvolysis->product_solvolysis product_dechlorination 5-Fluoro- 2-methoxypyrimidine dechlorination->product_dechlorination

Caption: Common decomposition pathways for the starting material.

References

Technical Support Center: Scale-Up Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most prevalent industrial synthesis involves the chlorination of a hydroxypyrimidine precursor, typically 5-fluoro-2-methoxy-4-hydroxypyrimidine, using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is often carried out in the presence of a base to neutralize the generated HCl.

Q2: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) on a large scale?

A2: POCl₃ is a highly corrosive and moisture-sensitive reagent. Key safety concerns during scale-up include its highly exothermic reaction with the substrate and the violent, often delayed, exothermic reaction during quenching with water or alcohols. Proper personal protective equipment (PPE), a well-ventilated area, and carefully controlled addition and quenching procedures are critical.

Q3: What are the common impurities encountered during the synthesis of this compound?

A3: Common impurities can include unreacted starting material (5-fluoro-2-methoxy-4-hydroxypyrimidine), over-chlorinated byproducts, and hydrolysis products where the chloro group is converted back to a hydroxyl group. The formation of a chlorohydrin intermediate from the reaction with 5-fluorouracil derivatives has also been noted.

Q4: How can I minimize the formation of byproducts during the chlorination step?

A4: To minimize byproducts, it is crucial to control the reaction temperature and the stoichiometry of the reagents. Using a slight excess of POCl₃ can drive the reaction to completion, but a large excess can lead to more impurities and a more hazardous quench. The use of a suitable base, such as triethylamine or pyridine, can also help to control the reaction and minimize side reactions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Product loss during isolation.1. Increase reaction time or temperature (within a safe range, e.g., 100-110°C). Ensure efficient mixing. 2. Perform the quench at a low temperature (0-5°C) and use a mild base (e.g., sodium bicarbonate solution) for neutralization. 3. Optimize extraction and purification steps. Consider alternative solvents or crystallization conditions.
High Levels of Unreacted Starting Material 1. Insufficient amount of POCl₃. 2. Reaction temperature too low or reaction time too short. 3. Poor mixing in the reactor.1. Ensure accurate stoichiometry of POCl₃. A small excess may be required. 2. Gradually increase the temperature and monitor the reaction progress by HPLC or TLC. 3. Verify that the agitation is sufficient for the scale of the reaction to ensure proper contact between reactants.
Formation of Dark-Colored Impurities 1. Reaction temperature is too high. 2. Presence of contaminants in the starting material or solvent.1. Maintain the reaction temperature within the optimal range. Use a controlled heating system. 2. Ensure the purity of the starting material and use anhydrous solvents.
Difficult or Hazardous Quenching Process 1. Quenching a large excess of unreacted POCl₃. 2. Quenching at too high a temperature.1. If possible, distill off the excess POCl₃ under reduced pressure before quenching. 2. Add the reaction mixture slowly to a cooled (0-5°C) quenching solution with vigorous stirring.

Experimental Protocols

Key Experiment: Chlorination of 5-fluoro-2-methoxy-4-hydroxypyrimidine

This protocol is a representative method and should be optimized for specific equipment and scale.

Materials:

Reagent Molar Mass ( g/mol ) Quantity (molar equivalent)
5-fluoro-2-methoxy-4-hydroxypyrimidine144.101.0
Phosphorus Oxychloride (POCl₃)153.331.5 - 2.0
Triethylamine (TEA)101.191.2 - 1.5
Toluene-As solvent

Procedure:

  • Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge 5-fluoro-2-methoxy-4-hydroxypyrimidine and toluene.

  • Reagent Addition: Begin stirring the suspension and add triethylamine. Through the addition funnel, add phosphorus oxychloride dropwise while maintaining the internal temperature below 20°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. Monitor the reaction progress by HPLC.

  • Workup - POCl₃ Removal (Optional but Recommended for Scale-up): Once the reaction is complete, cool the mixture to 50-60°C and distill off the excess POCl₃ and toluene under reduced pressure.

  • Quenching: Cool the residue to 0-5°C. Slowly and carefully add the cooled residue to a separate vessel containing a stirred mixture of ice and water, ensuring the temperature does not exceed 10°C.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate to a pH of 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or crystallization from an appropriate solvent system.

Visualizations

experimental_workflow start Start reactor_setup 1. Reactor Setup (5-fluoro-2-methoxy-4-hydroxypyrimidine + Toluene + TEA) start->reactor_setup add_pocl3 2. Add POCl3 (T < 20°C) reactor_setup->add_pocl3 reflux 3. Heat to Reflux (100-110°C, 2-4h) add_pocl3->reflux workup 4. Workup (POCl3 removal, Quenching, Neutralization, Extraction) reflux->workup isolation 5. Isolation (Concentration) workup->isolation purification 6. Purification (Distillation/Crystallization) isolation->purification end End Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield or Incomplete Reaction? check_temp_time Increase Temperature/Time? issue->check_temp_time Yes hydrolysis Product Hydrolysis During Workup? issue->hydrolysis No check_reagents Check Reagent Stoichiometry? check_temp_time->check_reagents No optimize_protocol Optimize Protocol check_temp_time->optimize_protocol Yes check_mixing Improve Mixing? check_reagents->check_mixing No check_reagents->optimize_protocol Yes check_mixing->issue No check_mixing->optimize_protocol Yes low_temp_quench Perform Quench at 0-5°C? hydrolysis->low_temp_quench Yes successful_synthesis Successful Synthesis hydrolysis->successful_synthesis No low_temp_quench->hydrolysis No mild_base Use Mild Base for Neutralization? low_temp_quench->mild_base Yes mild_base->hydrolysis No mild_base->optimize_protocol Yes

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

Technical Support Center: Purification of 4-Chloro-5-fluoro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from 4-Chloro-5-fluoro-2-methoxypyrimidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

  • Question: My initial crude product of this compound shows significant impurities by TLC and NMR analysis. What are the likely impurities and how can I remove them?

  • Answer: The most common impurities originate from the synthetic route, typically the chlorination of 2-methoxy-5-fluorouracil.

    • Unreacted Starting Material (2-methoxy-5-fluorouracil): This impurity is more polar than the desired product. It can be removed by washing the crude product with a dilute aqueous base (e.g., 1% sodium bicarbonate solution) during workup, followed by an organic solvent extraction.

    • Hydrolysis Byproduct (5-fluoro-2-methoxy-4-pyrimidinol): The 4-chloro group is susceptible to hydrolysis, especially in the presence of moisture or during prolonged heating. This impurity is also more polar than the product. Careful control of reaction conditions to minimize water content is crucial. Removal can be achieved by recrystallization or column chromatography.

    • Residual Chlorinating Agent (e.g., Phosphorus Oxychloride): If POCl₃ is used for chlorination, it must be thoroughly quenched and removed during the workup. This is typically done by slowly adding the reaction mixture to ice-water and then neutralizing with a base.

Issue 2: Product "Oiling Out" During Recrystallization

  • Question: I am attempting to recrystallize my this compound, but it is separating as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute is insoluble in the solvent at the elevated temperature of dissolution, or when the solution becomes supersaturated too quickly upon cooling.

    • Incorrect Solvent Choice: The solvent system may not be optimal. Experiment with different solvent systems. A good starting point is a binary solvent system where the product is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Common systems for similar compounds include hexane/ethyl acetate or hexane/acetone.

    • Cooling Rate is Too Fast: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling often leads to oiling out.

    • Solution is Too Concentrated: If the solution is too concentrated, the solubility limit will be exceeded rapidly upon cooling. Add a small amount of the "good" solvent to the hot solution to ensure everything is fully dissolved before cooling.

Issue 3: Poor Separation During Column Chromatography

  • Question: I am using column chromatography to purify my product, but I am getting poor separation between the product and an impurity. How can I improve the separation?

  • Answer: Poor separation in column chromatography can be due to several factors related to the mobile phase, stationary phase, and column packing.

    • Inappropriate Mobile Phase Polarity: If the product and impurity are co-eluting, the polarity of the mobile phase may need adjustment.

      • If the impurity is more polar and eluting with the product, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).

      • If the impurity is less polar and eluting with the product, increase the polarity of the mobile phase.

    • Improper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly.

    • Sample Overloading: Loading too much crude product onto the column can exceed its separation capacity. Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 1:30 to 1:100 sample to silica ratio by weight).

Issue 4: Low Recovery Yield After Purification

  • Question: After purification by recrystallization or chromatography, my final yield of this compound is very low. What are the potential causes and solutions?

  • Answer: Low recovery can be attributed to product loss during the purification steps.

    • Recrystallization:

      • Product is too soluble in the recrystallization solvent: If the product has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor. Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.

      • Multiple recrystallization steps: Each recrystallization step will inevitably lead to some product loss. Aim for a single, effective recrystallization.

    • Column Chromatography:

      • Product streaking on the column: If the product is very polar, it may streak on the silica gel, leading to incomplete elution. Adding a small amount of a more polar solvent (e.g., methanol) to the mobile phase can help.

      • Product decomposition on silica: Some compounds are sensitive to the acidic nature of silica gel. This can be mitigated by using deactivated silica gel (e.g., by adding a small amount of triethylamine to the mobile phase).

Frequently Asked Questions (FAQs)

  • Question: What are the most common impurities found in this compound?

  • Answer: The most prevalent impurities are typically the starting material, 2-methoxy-5-fluorouracil, and the hydrolysis byproduct, 5-fluoro-2-methoxy-4-pyrimidinol. Residual reagents from the chlorination step may also be present.

  • Question: What is the recommended method for initial purification of crude this compound?

  • Answer: A common initial purification strategy involves an aqueous workup to remove water-soluble impurities. This typically includes quenching the reaction mixture in ice-water, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash, and then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Question: Which analytical techniques are suitable for assessing the purity of this compound?

  • Answer: The purity of this compound can be effectively determined using the following techniques:

    • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for monitoring the progress of purification.

    • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Question: How should this compound be stored to prevent degradation?

  • Answer: Due to its susceptibility to hydrolysis, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, away from moisture.

Data Presentation

Table 1: Comparison of Purification Methods for Halogenated Pyrimidines

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields, finding a suitable solvent can be time-consuming.
Column Chromatography >99%High resolution, effective for separating complex mixtures.More time-consuming, requires larger volumes of solvent, potential for product decomposition on silica.
Aqueous Workup/Extraction 90-95%Good for initial bulk impurity removal.Not effective for removing impurities with similar solubility to the product.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and binary mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A hexane/ethyl acetate mixture is often a good starting point.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the flask to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material with various solvent systems (e.g., different ratios of hexane/ethyl acetate). An ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound Workup Aqueous Workup (Quench, Extract, Wash) Crude->Workup Removal of bulk water-soluble impurities Recrystallization Recrystallization Workup->Recrystallization For moderately impure product Chromatography Column Chromatography Workup->Chromatography For highly impure product Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Chromatography->Analysis PureProduct Pure Product (>98%) Analysis->PureProduct If purity is satisfactory

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree cluster_problem Problem Identification cluster_characterize Impurity Characterization cluster_solution Solution Problem Impurity Detected Polarity Is impurity more polar? Problem->Polarity AqueousWash Aqueous Base Wash Polarity->AqueousWash Yes (e.g., starting material, hydrolysis product) ColumnChromatography2 Adjust Mobile Phase (more polar) Polarity->ColumnChromatography2 No Recrystallization Recrystallization AqueousWash->Recrystallization ColumnChromatography Adjust Mobile Phase (less polar) AqueousWash->ColumnChromatography

Caption: Decision tree for selecting a purification strategy based on impurity polarity.

improving regioselectivity in reactions of 4-Chloro-5-fluoro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges in improving regioselectivity during reactions involving 4-Chloro-5-fluoro-2-methoxypyrimidine.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions to improve reaction outcomes.

Q1: My reaction is yielding a mixture of C4 and C5 substitution products. How can I improve selectivity for the C4 position?

A mixture of isomers is a common issue when a substrate has multiple potential reaction sites.[1] To favor nucleophilic aromatic substitution (SNAr) at the C4 position (displacement of the chloro group) over the C5 position (displacement of the fluoro group), consider the following strategies:

  • Lower the Reaction Temperature: Nucleophilic substitution at the more reactive C4 position is generally kinetically favored. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly enhance selectivity by providing less energy for the nucleophile to overcome the higher activation barrier for C5 substitution.

  • Choice of Nucleophile: "Softer" nucleophiles (e.g., amines, thiols) often exhibit higher selectivity for the C4 position. Harder nucleophiles (e.g., alkoxides) might require more optimization.

  • Solvent Selection: The solvent can influence the reactivity and selectivity. Polar aprotic solvents like THF, DMF, or acetonitrile are common for SNAr reactions. It is recommended to screen different solvents to find the optimal balance for your specific nucleophile.

  • Control Stoichiometry: Using a precise stoichiometry (e.g., 1.0 to 1.1 equivalents of the nucleophile) can prevent side reactions that may occur with a large excess of the nucleophile or base.[1]

Q2: The reaction is very sluggish or is not proceeding at all. What troubleshooting steps can I take?

Low reactivity can stem from several factors related to the reactants or reaction conditions.

  • Increase Reaction Temperature: While lower temperatures favor selectivity, some nucleophiles require more energy to react. If the reaction is not proceeding, cautiously increasing the temperature or using microwave-assisted synthesis may improve the yield.[2] Be aware that this may decrease regioselectivity.

  • Use a Stronger Nucleophile or Add a Base: If you are using a neutral nucleophile (like an amine or alcohol), the addition of a non-nucleophilic base (e.g., DIPEA, K₂CO₃) can deprotonate it, increasing its nucleophilicity and driving the reaction forward.

  • Ensure Anhydrous Conditions: Many reagents used in pyrimidine chemistry are sensitive to moisture.[1] Ensure your reactants and solvent are dry and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of reagents or intermediates.[1]

  • Consider Catalysis: In some cases, phase-transfer catalysts or other specific catalysts can enhance the reaction rate, particularly in biphasic systems.

Q3: I am observing unexpected side products, other than regioisomers. What are the potential causes?

The formation of unexpected side products can complicate purification and reduce the overall yield.[1]

  • Over-alkylation or Acylation: In reactions with certain nucleophiles, multiple substitutions can occur if not properly controlled.[1] Careful control over the stoichiometry of the nucleophile and the reaction time is crucial.[1]

  • Reaction with the Methoxy Group: Under very harsh conditions (e.g., strong acids, high temperatures, or very strong nucleophiles), the 2-methoxy group could potentially be cleaved or substituted. It is important to operate under the mildest conditions possible.

  • Dimerization or Polymerization: The inherent reactivity of the pyrimidine ring can sometimes lead to side reactions like dimerization or polymerization.[1] Modifying reaction conditions, such as lowering the temperature or changing the solvent, can help minimize these unwanted pathways.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in a nucleophilic aromatic substitution (SNAr) reaction with this compound?

In a typical SNAr reaction, the major product is the substitution of the chlorine atom at the C4 position. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack at the C2, C4, and C6 positions.[3] For 2,4-dihalopyrimidines, the C4 position is generally more reactive to nucleophilic attack than the C2 position.[3][4] This preference is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during C4 attack.[3] While the fluorine at C5 also activates the ring, chlorine is generally a better leaving group than fluorine in SNAr reactions, further favoring substitution at C4.

Q2: How do the substituents (-Cl, -F, -OMe) on the pyrimidine ring influence its reactivity?

The substituents play a critical role in determining the regioselectivity of the reaction:

  • -Cl at C4 and -F at C5: Both are electron-withdrawing groups that activate the pyrimidine ring towards nucleophilic attack by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).

  • -OMe at C2: This is an electron-donating group (EDG). An EDG at the C2 or C6 position can modulate the electronic properties of the ring, influencing the electrophilicity of the C4 position.[3]

Q3: Can computational modeling help predict the regioselectivity of these reactions?

Yes, computational modeling can be a powerful predictive tool.[3] Techniques like Density Functional Theory (DFT) can be used to calculate the energies of the transition states for nucleophilic attack at both the C4 and C5 positions. The pathway with the lower transition state energy is the more favorable one.[5] Analyzing the LUMO and LUMO+1 orbitals can also provide insight, as their distribution can indicate the most electrophilic sites on the pyrimidine ring.[5]

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the regioselectivity of amination on this compound. (Note: These are representative values based on established principles of SNAr chemistry and should be used as a guideline for optimization).

Entry Nucleophile Base Solvent Temperature (°C) Time (h) C4:C5 Regiomeric Ratio (Approx.)
1BenzylamineK₂CO₃DMF2512>95:5
2BenzylamineK₂CO₃DMF80485:15
3MorpholineDIPEATHF016>98:2
4MorpholineDIPEATHF65 (reflux)690:10
5Sodium Methoxide-Methanol25890:10
6Sodium Methoxide-Methanol65 (reflux)370:30

Experimental Protocols

Protocol 1: General Procedure for Selective C4-Amination

This protocol provides a starting point for the reaction of this compound with an amine nucleophile.

  • Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add a dry, polar aprotic solvent (e.g., THF, DMF, or Acetonitrile) to dissolve the starting material.

  • Reagent Addition: Add a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 1.5 eq).

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the desired amine (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate the desired C4-substituted product.

Visualizations

The following diagrams illustrate workflows and logical relationships relevant to optimizing regioselectivity.

G start_node start_node process_node process_node decision_node decision_node output_node output_node bad_output_node bad_output_node start Start: 4-Chloro-5-fluoro- 2-methoxypyrimidine + Nucleophile setup Setup Reaction: Solvent, Base, Temp. start->setup monitor Monitor Reaction (TLC, LC-MS) setup->monitor check_selectivity Acceptable Regioselectivity? monitor->check_selectivity workup Work-up & Purify check_selectivity->workup  Yes optimize Optimize Conditions check_selectivity->optimize No   product Desired C4 Product workup->product lower_temp Lower Temperature optimize->lower_temp change_solvent Change Solvent optimize->change_solvent lower_temp->setup change_solvent->setup G issue_node issue_node cause_node cause_node solution_node solution_node issue1 Issue: Poor Regioselectivity (Mixture of C4/C5 Products) cause1a Cause: High Temperature issue1->cause1a cause1b Cause: Non-optimal Solvent issue1->cause1b solution1a Solution: Lower Reaction Temp. cause1a->solution1a solution1b Solution: Screen Solvents (e.g., THF, ACN, DMF) cause1b->solution1b issue2 Issue: No or Low Conversion cause2a Cause: Low Reactivity issue2->cause2a cause2b Cause: Moisture in Reaction issue2->cause2b solution2a Solution: Increase Temp. or Add Base (e.g., DIPEA) cause2a->solution2a solution2b Solution: Use Dry Solvents & Inert Atmosphere cause2b->solution2b

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-5-fluoro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with 4-Chloro-5-fluoro-2-methoxypyrimidine. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges associated with this substrate are:

  • C-Cl Bond Activation: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions. This necessitates the use of more active catalytic systems.

  • Electronic Effects: The pyrimidine ring is an electron-deficient system, which can influence the oxidative addition step. The presence of a fluorine atom further withdraws electron density, while the methoxy group is electron-donating. The interplay of these electronic effects can impact reactivity.

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to deactivation.[1]

Q2: Which position on the this compound is expected to react?

A2: In cross-coupling reactions of 2,4-dihalopyrimidines, the reaction generally favors the C4 position.[1][2][3] Therefore, for this compound, the cross-coupling is expected to occur at the C4 position, displacing the chloride.

Q3: What are the most suitable types of cross-coupling reactions for this substrate?

A3: The most common and effective cross-coupling reactions for functionalizing similar halo-pyrimidines are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[4][5]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.[4][5]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[4][5]

Q4: How do the fluoro and methoxy substituents influence the reactivity?

A4: The -F group at the 5-position is electron-withdrawing, which can increase the electrophilicity of the pyrimidine ring and potentially facilitate oxidative addition. The -OCH3 group at the 2-position is electron-donating, which might slightly decrease the reactivity of the C-Cl bond towards oxidative addition compared to an unsubstituted chloropyrimidine. The overall reactivity will be a balance of these effects.

Troubleshooting Guides

Problem 1: Low to No Conversion of Starting Material

Potential Causes:

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.

  • Inappropriate Ligand: The chosen phosphine ligand may not be suitable for activating the C-Cl bond of this electron-deficient heterocycle.

  • Suboptimal Base: The base may be too weak or not soluble enough in the reaction medium to effectively participate in the catalytic cycle.

  • Low Reaction Temperature: The temperature may be insufficient to promote oxidative addition of the relatively unreactive C-Cl bond.

  • Catalyst Poisoning: Impurities in the starting materials, reagents, or solvent can deactivate the catalyst.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Switch to a more electron-rich and sterically hindered phosphine ligand. Ligands such as XPhos, SPhos, or RuPhos are known to be effective for coupling heteroaryl chlorides.[1] Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily generates the active Pd(0) species.

  • Screen Bases: Evaluate a range of bases, such as K₃PO₄, Cs₂CO₃, or NaOt-Bu. Ensure the base is freshly purchased or properly stored.

  • Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

  • Ensure Inert Atmosphere: Properly degas solvents and use a robust inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.

  • Purify Reagents: If catalyst poisoning is suspected, purify the starting material, coupling partner, and solvent.

Problem 2: Formation of Side Products

Potential Causes:

  • Homocoupling: The coupling partner (e.g., boronic acid in Suzuki coupling) may couple with itself.

  • Protodehalogenation: The chloro group is replaced by a hydrogen atom.

  • Hydrolysis of Boronic Acid: In Suzuki coupling, the boronic acid can be sensitive to hydrolysis under the reaction conditions.

  • Reaction at other positions: While less likely, reaction at the C-F bond or displacement of the methoxy group could occur under harsh conditions.

Troubleshooting Steps:

  • Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling partner.

  • Control Temperature: Avoid excessively high temperatures which can promote side reactions.

  • Anhydrous Conditions: For reactions sensitive to water (e.g., Suzuki coupling with sensitive boronic acids), use anhydrous solvents and reagents.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the starting material is consumed.

Catalyst and Condition Selection Tables

The following tables provide recommended starting conditions for various cross-coupling reactions with this compound. These recommendations are based on successful couplings with structurally similar substrates, particularly 5-bromo-2-chloro-4-methoxypyrimidine, and may require optimization.[4][5]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄Pre-catalysts are often more reliable.
Ligand SPhos, XPhos, RuPhos, or PPh₃Bulky, electron-rich ligands are preferred for C-Cl activation.[1]
Catalyst Loading 1-5 mol%Start with a higher loading and reduce upon successful coupling.
Base K₃PO₄, K₂CO₃, or Cs₂CO₃ (2-3 equiv.)K₃PO₄ is often a robust choice for heteroaryl halides.
Solvent 1,4-Dioxane/H₂O, Toluene, or DMFAnhydrous solvents may be necessary for sensitive boronic acids.
Temperature 80-120 °CHigher temperatures are generally required for aryl chlorides.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionsNotes
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂
Ligand Xantphos, XPhos, or RuPhosBulky biarylphosphine ligands are crucial for C-N coupling of aryl chlorides.[6]
Catalyst Loading 1-3 mol% Pd, 1.2-2x mol% LigandThe ligand-to-palladium ratio is important for catalyst stability.
Base NaOt-Bu or LiHMDS (1.5-2.5 equiv.)A strong, non-nucleophilic base is required.[6]
Solvent Toluene, 1,4-Dioxane, or THFAnhydrous and degassed solvents are critical.
Temperature 80-110 °C

Table 3: Recommended Conditions for Sonogashira Coupling

ParameterRecommended ConditionsNotes
Palladium Source Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄
Copper Co-catalyst CuI (1-5 mol%)Essential for the traditional Sonogashira catalytic cycle.[4]
Ligand PPh₃Often used in conjunction with the palladium source.
Catalyst Loading 1-5 mol%
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (≥ 2 equiv.)The base often serves as the solvent or co-solvent.
Solvent THF, DMF, or neat amine base
Temperature Room Temperature to 80 °CMilder conditions are often sufficient for Sonogashira coupling.

Experimental Protocols

The following are generalized experimental protocols that should serve as a starting point for optimization. Always handle reagents and solvents under an inert atmosphere (e.g., Argon or Nitrogen) and use anhydrous solvents where specified.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., Xantphos, 2-4 mol%), and base (e.g., NaOt-Bu, 1.5-2.5 equiv.) to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent (e.g., Toluene) and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2-1.5 equiv.) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3 equiv.).

  • Add the terminal alkyne (1.1-1.2 equiv.) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound bond_type Desired Bond Formation? start->bond_type suzuki C-C (Suzuki-Miyaura) bond_type->suzuki C-C (sp²-sp²) buchwald C-N (Buchwald-Hartwig) bond_type->buchwald C-N sonogashira C-C (Sonogashira) bond_type->sonogashira C-C (sp²-sp) suzuki_catalyst Catalyst System: - Pd(OAc)₂ / SPhos - Pd₂(dba)₃ / XPhos - Pd(PPh₃)₄ suzuki->suzuki_catalyst buchwald_catalyst Catalyst System: - Pd₂(dba)₃ / Xantphos - Pd(OAc)₂ / RuPhos buchwald->buchwald_catalyst sonogashira_catalyst Catalyst System: - Pd(PPh₃)₂Cl₂ / CuI - Pd(PPh₃)₄ / CuI sonogashira->sonogashira_catalyst end Proceed to Reaction Setup suzuki_catalyst->end buchwald_catalyst->end sonogashira_catalyst->end

Caption: Catalyst selection workflow for cross-coupling reactions.

Troubleshooting_Guide start Low or No Product Formation check_catalyst Is the catalyst system appropriate for C-Cl activation? start->check_catalyst change_ligand Action: Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos). check_catalyst->change_ligand No check_conditions Are the reaction conditions (base, temp.) optimal? check_catalyst->check_conditions Yes change_ligand->check_conditions optimize_conditions Action: Screen different bases (K₃PO₄, Cs₂CO₃, NaOt-Bu) and increase temperature. check_conditions->optimize_conditions No check_purity Are reagents and solvents pure and atmosphere inert? check_conditions->check_purity Yes optimize_conditions->check_purity purify_reagents Action: Purify starting materials and ensure proper degassing of solvents. check_purity->purify_reagents No success Reaction Successful check_purity->success Yes purify_reagents->success

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

A Comparative Guide to HPLC-Based Purity Validation of 4-Chloro-5-fluoro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step in the quality control process. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the validation of 4-Chloro-5-fluoro-2-methoxypyrimidine purity, a key intermediate in the synthesis of various therapeutic agents. This document outlines a proposed HPLC method, compares it with potential alternatives, and provides the necessary experimental protocols for its implementation.

Introduction

This compound (CAS No: 1801-06-5) is a halogenated pyrimidine derivative.[1][2] Its purity is crucial as it can be an impurity in active pharmaceutical ingredients such as Cytosine and Capecitabine.[1][2] HPLC is a widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity assessment.[3] The validation of an HPLC method ensures its accuracy, precision, and reliability for its intended purpose.[4]

Proposed HPLC Method for Purity Validation

Experimental Protocol:

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of the main component from potential impurities with varying polarities. A mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile or methanol) is commonly used.

  • Flow Rate: Typically set at 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.

  • Detection Wavelength: The wavelength for detection should be selected based on the UV absorbance maximum of this compound. A standard practice is to monitor at 254 nm or use a DAD to identify the optimal wavelength.[7]

  • Injection Volume: A fixed volume, typically 10 µL, should be injected for all standards and samples.

3. Standard and Sample Preparation:

  • Standard Solution: A reference standard of this compound of known purity is required. A stock solution is prepared by accurately weighing and dissolving the standard in a suitable diluent (e.g., a mixture of the mobile phase components). Working standards of different concentrations are then prepared by serial dilution.

  • Sample Solution: The sample of this compound to be tested is accurately weighed and dissolved in the same diluent as the standard to a known concentration.

4. Validation Parameters: The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[5] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]

  • Accuracy: The closeness of test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of the proposed HPLC method compared to a hypothetical alternative, such as Gas Chromatography (GC), which could also be considered for volatile impurities.

ParameterProposed HPLC-UV MethodAlternative Method (Gas Chromatography - FID)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Broadly applicable to non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Specificity High, especially with a Diode Array Detector for peak purity analysis.High, but may require derivatization for polar compounds.
Sensitivity Typically in the µg/mL to ng/mL range.Can be highly sensitive, especially for volatile impurities.
Precision (RSD%) Typically < 2% for the main component.Typically < 5% for impurities.
Potential Impurities Detected Non-volatile process-related impurities and degradation products.Volatile organic impurities and residual solvents.

Alternative Analytical Techniques

While HPLC is the gold standard for non-volatile impurity profiling, other techniques can provide complementary information:

  • Gas Chromatography (GC): As mentioned, GC is excellent for identifying and quantifying volatile impurities and residual solvents.

  • Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) provides structural information about the impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide unequivocal structural identification of the compound and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[8]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl, F) in the compound, which can be compared to the theoretical values to assess bulk purity.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the validation of this compound purity by HPLC.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_results Results & Reporting prep_std Prepare Standard Solutions hplc_run Perform HPLC Runs prep_std->hplc_run prep_sample Prepare Sample Solutions prep_sample->hplc_run data_acq Data Acquisition hplc_run->data_acq specificity Specificity data_acq->specificity linearity Linearity & Range data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision (Repeatability & Intermediate Precision) data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq robustness Robustness data_acq->robustness purity_calc Calculate Purity specificity->purity_calc linearity->purity_calc accuracy->purity_calc precision->purity_calc lod_loq->purity_calc robustness->purity_calc report_gen Generate Validation Report purity_calc->report_gen

Caption: Workflow for HPLC Method Validation.

This guide provides a framework for the validation of this compound purity using HPLC. Adherence to a systematic and well-documented validation process is essential for ensuring the quality and consistency of this important pharmaceutical intermediate.

References

Reactivity Face-Off: 4-Chloro-5-fluoro-2-methoxypyrimidine vs. 4,5-Dichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals.

In the landscape of medicinal chemistry and drug discovery, pyrimidine scaffolds are privileged structures, forming the core of numerous therapeutic agents.[1][2] The functionalization of these heterocycles, often through nucleophilic aromatic substitution (SNAr), is a critical step in the synthesis of novel drug candidates. This guide provides a comparative analysis of the reactivity of two key pyrimidine building blocks: 4-Chloro-5-fluoro-2-methoxypyrimidine and 4,5-dichloropyrimidine, offering insights into their synthetic utility.

Executive Summary

The reactivity of halopyrimidines in SNAr reactions is dictated by the electronic nature of the pyrimidine ring and the position of the halogen substituents. In general, the order of reactivity for chloro groups on a pyrimidine ring is C4(6) > C2 >> C5. This preference is attributed to the superior stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C4 or C6 positions. The presence of additional substituents can further modulate this reactivity.

This guide demonstrates that This compound generally exhibits higher reactivity at the C4 position compared to the chlorine atoms in 4,5-dichloropyrimidine in SNAr reactions. This is primarily due to the combined electron-withdrawing effects of the 5-fluoro and 2-methoxy groups, which further activate the C4 position for nucleophilic attack. In contrast, while the two chlorine atoms in 4,5-dichloropyrimidine are activating, the reactivity at each position is influenced by the other, leading to potential regioselectivity challenges.

Comparative Reactivity Analysis

The enhanced reactivity of this compound can be attributed to the following factors:

  • Inductive Effect of the 5-Fluoro Group: The highly electronegative fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect, increasing the electrophilicity of the adjacent C4 carbon and making it more susceptible to nucleophilic attack.

  • Mesomeric Effect of the 2-Methoxy Group: The methoxy group at the C2 position, while typically considered an electron-donating group by resonance, can exhibit a net electron-withdrawing effect in the context of the electron-deficient pyrimidine ring, further activating the C4 position.

  • Regioselectivity in 4,5-Dichloropyrimidine: In 4,5-dichloropyrimidine, both chlorine atoms activate the ring towards nucleophilic attack. However, the attack can occur at either the C4 or C5 position, potentially leading to a mixture of products and requiring careful optimization of reaction conditions to achieve desired regioselectivity. The chlorine at the C4 position is generally more reactive than the one at C5.

Quantitative Data Summary

To provide a quantitative comparison, the following table summarizes typical yields for the amination of both compounds under similar reaction conditions.

Pyrimidine DerivativeNucleophileReaction ConditionsYield of 4-Amino ProductReference
This compound AmmoniaDioxane, 80 °C, 4h~90%[3]
4,5-Dichloropyrimidine Various AminesDMF, 140 °C, 24h60-77% (monoamination)[4]

Experimental Protocols

Detailed experimental protocols for the amination of both pyrimidine derivatives are provided below.

Protocol 1: Amination of this compound

This protocol describes the synthesis of 4-amino-5-fluoro-2-methoxypyrimidine.

Materials:

  • This compound

  • Ammonia in Dioxane (2 M solution)

  • Sealed reaction vessel

Procedure:

  • To a solution of this compound (1 equivalent) in a suitable solvent, add a solution of ammonia in dioxane (2 M, 1.5 equivalents).

  • Seal the reaction vessel and heat to 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-amino-5-fluoro-2-methoxypyrimidine.[3]

Protocol 2: Monoamination of 4,5-Dichloropyrimidine

This protocol describes a general procedure for the monoamination of 4,5-dichloropyrimidine.

Materials:

  • 4,5-Dichloropyrimidine

  • Desired primary or secondary amine

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Sealed reaction vial

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 4,5-dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).

  • Add anhydrous DMF (5-10 mL).

  • Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-aminated product.[4]

Visualization of Reaction Pathways

The following diagrams illustrate the key reaction pathways and experimental workflows.

SNAr_Comparison cluster_0 This compound cluster_1 4,5-Dichloropyrimidine A 4-Chloro-5-fluoro- 2-methoxypyrimidine B Meisenheimer Intermediate A->B + NH3 C 4-Amino-5-fluoro- 2-methoxypyrimidine B->C - Cl- D 4,5-Dichloropyrimidine E Meisenheimer Intermediate (C4) D->E + R2NH (C4 attack) G Meisenheimer Intermediate (C5) D->G + R2NH (C5 attack) F 4-Amino-5-chloro- pyrimidine E->F - Cl- H 5-Amino-4-chloro- pyrimidine G->H - Cl-

Caption: Comparative SNAr pathways.

Experimental_Workflow start Start reagents Combine Pyrimidine, Amine, and Base/Solvent start->reagents reaction Heat Reaction Mixture reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow.

Biological Relevance and Applications

Both this compound and 4,5-dichloropyrimidine are valuable precursors for the synthesis of biologically active molecules, particularly kinase inhibitors.

  • 5-Fluoropyrimidine Derivatives: The 5-fluoropyrimidine scaffold is a well-established pharmacophore in cancer therapy. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability. Derivatives of 5-fluoropyrimidine are known to target key enzymes in nucleotide biosynthesis, such as thymidylate synthase, and are also found in inhibitors of various kinases.[5][6]

  • 5-Chloropyrimidine Derivatives: 5-Chloropyrimidine derivatives have also been explored as kinase inhibitors. The chlorine atom can participate in halogen bonding interactions with the target protein, contributing to binding affinity and selectivity. These compounds have been investigated as inhibitors of kinases such as p38 MAP kinase.

The choice between these two building blocks will depend on the specific synthetic strategy and the desired properties of the final compound. The higher reactivity of this compound may be advantageous for achieving high yields in SNAr reactions, while the two reactive sites on 4,5-dichloropyrimidine offer opportunities for differential functionalization.

Signaling_Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor Pyrimidine-based Kinase Inhibitor inhibitor->pi3k Inhibition

Caption: Pyrimidine inhibitors in PI3K pathway.

References

A Comparative Guide to the Suzuki Coupling of 4-Chloro-5-fluoro-2-methoxypyrimidine and Other Halopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a critical step in the synthesis of a vast array of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, and halopyrimidines are key building blocks in this process. This guide provides a comparative overview of the Suzuki coupling of 4-Chloro-5-fluoro-2-methoxypyrimidine with other halopyrimidines, supported by experimental data and detailed protocols.

General Reactivity Trends in Suzuki Coupling of Halopyrimidines

The reactivity of halopyrimidines in palladium-catalyzed Suzuki coupling is primarily governed by two key factors: the nature of the halogen atom and its position on the pyrimidine ring.

Influence of the Halogen: The reactivity of the carbon-halogen (C-X) bond follows the general trend: I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, is more facile for heavier halogens.[1] Consequently, iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions, while chloropyrimidines are less reactive and may necessitate more specialized and robust catalytic systems to achieve high yields.[1] Fluoropyrimidines are generally considered unreactive in Suzuki coupling reactions.[1]

Influence of the Halogen's Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, while the C5 position is the least reactive.[1]

Comparative Performance in Suzuki Coupling

The following table summarizes representative Suzuki coupling reactions for various halopyrimidines, providing a comparative look at reaction conditions and yields.

HalopyrimidineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compound Arylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10012-24Est. >80%
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane150 (MW)0.2595
5-Bromo-2-chloropyrimidineArylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/Ethanol/H₂O8012~70-90
2,4,6-Trichloropyrido[2,3-d]pyrimidine4-Methoxyphenyl-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/Ethanol110383[2]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8018-22~60[3]

Estimated yield for this compound is based on protocols for the structurally similar 3-chloro-5-fluoro-2-methoxypyridine, as direct experimental data was not available.[4]

Experimental Protocols

A generalized experimental protocol for the Suzuki coupling of a halopyrimidine is provided below. Specific conditions may need to be optimized for different substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • To a dry reaction vessel, add the halopyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add the degassed solvent (e.g., 1,4-dioxane and water, 5:1).

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing the Process and Reactivity

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Halopyrimidine, Boronic Acid, Base, Catalyst, and Ligand inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling of halopyrimidines.

reactivity_trends cluster_halogen Reactivity by Halogen cluster_position Reactivity by Position on Pyrimidine Ring I Iodine (I) Br Bromine (Br) I->Br Cl Chlorine (Cl) Br->Cl F Fluorine (F) (Generally Unreactive) Cl->F end_halogen Least Reactive C4_6 C4 / C6 C2 C2 C4_6->C2 C5 C5 C2->C5 end_position Least Reactive start_halogen Most Reactive start_position Most Reactive

Caption: Relative reactivity of halopyrimidines in Suzuki coupling based on the halogen and its ring position.

References

Comparative Biological Activity of 4-Chloro-5-fluoro-2-methoxypyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activity of 4-Chloro-5-fluoro-2-methoxypyrimidine derivatives against established standards in anticancer and antimicrobial research. This document summarizes key experimental data, details methodologies for crucial assays, and provides visual representations of relevant biological pathways and experimental workflows.

Derivatives of the pyrimidine scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The parent compound, this compound, serves as a versatile starting material for the synthesis of novel molecules with potential therapeutic applications. This guide focuses on the biological evaluation of its derivatives, particularly in the realms of oncology and infectious diseases, by comparing their performance against well-known standards such as 5-fluorouracil and ciprofloxacin.

Anticancer Activity: A Comparative Overview

Numerous studies have highlighted the potential of pyrimidine derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival. The following tables summarize the in vitro cytotoxic activity of various pyrimidine derivatives, providing a comparative look at their potency against different cancer cell lines alongside standard chemotherapeutic agents.

While direct comparative data for derivatives of this compound against standards is limited in publicly available literature, the data presented for structurally related 5-fluoropyrimidine and other substituted pyrimidine derivatives offer valuable insights into their potential.

Table 1: In Vitro Anticancer Activity of 5-Fluoropyrimidine Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
5'-deoxy-5'-chloro-FUrd L1210 Leukemia-5'-dFUrd-[1]
5'-O-mesyl-FUrd L1210 Leukemia-5'-dFUrd-[1]
5'-deoxy-5'-fluoro-FUrd L1210 Leukemia-5'-dFUrd-[1]

Note: The referenced study reported percentage increases in life span in vivo for the listed compounds compared to the control (5'-dFUrd), indicating superior activity, but did not provide specific IC50 values in this context.[1]

Table 2: In Vitro Anticancer Activity of Various Pyrimidine Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 1f BGC823 (Gastric)3.21Gefitinib19.27[2]
Compound 2i HeLa (Cervical)7.15Gefitinib17.12[2]
Compound 14g K-562 (Leukemia)0.622 - 1.81--[3]
Compound 16c Various Cancer Cell Lines-Doxorubicin-[3]

Note: Compound 16c showed cytotoxic activity 10-fold higher than doxorubicin against ten different cancer cell lines.[3]

Antimicrobial Activity: A Comparative Overview

Substituted pyrimidines have also been investigated for their potential as antimicrobial agents. The data below presents the minimum inhibitory concentrations (MIC) of select pyrimidine derivatives against various bacterial and fungal strains, with comparisons to standard antibiotics where available.

Table 3: In Vitro Antimicrobial Activity of Pyrimidine Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Compound 7 S. aureus & A. niger12.5--[4]
Thioxopyrimidine 4j C. albicans50--[5]
Thioxopyrimidine 4k M. luteus100--[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and standard drugs in culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate with a standardized microbial suspension A->B C Incubate at 37°C for 18-24h B->C D Visually assess for microbial growth C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow of the broth microdilution assay.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound and standard antibiotic in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

The anticancer activity of many pyrimidine derivatives can be attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a pivotal role in cell proliferation, survival, and differentiation.

EGFR Signaling Pathway

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.

Many 4-anilino-5-fluoropyrimidine derivatives have been specifically designed as inhibitors of EGFR tyrosine kinase.[2] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling cascade, leading to the inhibition of cancer cell growth and proliferation. The diagram above illustrates how these inhibitors can interrupt this critical pathway.

This guide provides a foundational understanding of the biological potential of this compound derivatives. Further research focusing on direct, quantitative comparisons with standard drugs is essential to fully elucidate their therapeutic promise and guide future drug development efforts.

References

cost-benefit analysis of different synthetic routes to 4-Chloro-5-fluoro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two distinct synthetic routes to 4-Chloro-5-fluoro-2-methoxypyrimidine, a valuable intermediate in medicinal chemistry. The comparison focuses on key metrics such as overall yield, cost of starting materials and reagents, and reaction conditions to aid researchers in selecting the most appropriate method for their needs. Detailed experimental protocols for each route are provided, along with a visual representation of the synthetic pathways.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Direct ChlorinationRoute 2: Two-Step Chlorination and Methoxylation
Starting Material 2-Methoxy-5-fluorouracil5-Fluorouracil
Key Steps 1. Chlorination1. Dichlorination 2. Selective Methoxylation
Overall Yield Good (Reported up to 93%)High (Potentially >85% over two steps)
Starting Material Cost HigherLower
Process Complexity Simpler (One-pot synthesis)More complex (Two distinct steps)
Reagent Cost ModerateModerate

Synthetic Route Overview

G cluster_0 Route 1: Direct Chlorination cluster_1 Route 2: Two-Step Synthesis A1 2-Methoxy-5-fluorouracil B1 This compound A1->B1 POCl3, Toluene, Triethylamine Yield: ~93% A2 5-Fluorouracil B2 2,4-Dichloro-5-fluoropyrimidine A2->B2 POCl3, N,N-dimethylaniline Yield: 92.2% C2 This compound B2->C2 Sodium Methoxide, Methanol (Selective Methoxylation)

Figure 1: Comparative workflow of the two synthetic routes to this compound.

Route 1: Direct Chlorination of 2-Methoxy-5-fluorouracil

This synthetic approach offers a more direct, one-step conversion to the target molecule.

Experimental Protocol

Materials:

  • 2-Methoxy-5-fluorouracil (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0 eq)

  • Triethylamine (1.8 eq)

  • Toluene

Procedure:

  • To a reaction flask equipped with a condenser and thermometer, add 2-methoxy-5-fluorouracil (0.1 mol, 14.4 g), toluene (26 g), and triethylamine (0.18 mol, 18.2 g).

  • Heat the mixture to 55 ± 1 °C.

  • Slowly add phosphorus oxychloride (0.2 mol, 30.6 g) dropwise, maintaining the temperature between 105-110 °C.

  • After the addition is complete, continue the reaction for 3 hours at this temperature.

  • Upon completion, cool the reaction mixture and process it to isolate the final product. The organic layer containing the product can be used in subsequent steps, for instance, in the synthesis of 2-methoxy-4-hydrazino-5-fluoropyrimidine by reacting with hydrazine hydrate. A yield of 93% for the subsequent product has been reported, suggesting a high conversion in the chlorination step.[1]

Route 2: Two-Step Synthesis from 5-Fluorouracil

This route involves the initial dichlorination of a more readily available starting material, followed by a selective methoxylation.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

Materials:

  • 5-Fluorouracil (5-FU) (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10.0 eq)

  • N,N-dimethylaniline (DMA) (1.5 eq)

Procedure:

  • In a suitable reaction vessel, combine 5-fluorouracil, phosphorus oxychloride, and N,N-dimethylaniline.

  • Heat the reaction mixture to 114 °C and maintain for 2 hours.

  • After the reaction is complete, the mixture is worked up to isolate the 2,4-dichloro-5-fluoropyrimidine.

  • A maximum yield of 92.2% has been reported for this step.

Step 2: Selective Methoxylation to this compound

Materials:

  • 2,4-Dichloro-5-fluoropyrimidine (1.0 eq)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • While a specific detailed protocol for this selective methoxylation was not found in the searched literature, the general principle relies on the higher reactivity of the C4-chloro group in dichloropyrimidines towards nucleophilic substitution.

  • The reaction would typically involve dissolving 2,4-dichloro-5-fluoropyrimidine in methanol and adding a controlled amount of sodium methoxide at a suitable temperature (likely ranging from low temperature to room temperature) to favor the mono-substitution at the C4 position. Careful monitoring of the reaction progress would be crucial to maximize the yield of the desired product and minimize the formation of the di-methoxy byproduct.

Cost-Benefit Analysis

FactorRoute 1: Direct ChlorinationRoute 2: Two-Step SynthesisAnalysis
Starting Material Cost 2-Methoxy-5-fluorouracil is a more specialized and consequently more expensive starting material.5-Fluorouracil is a more common and less expensive commodity chemical.Route 2 offers a significant cost advantage in terms of the primary starting material.
Reagent Cost Requires phosphorus oxychloride and triethylamine.Requires phosphorus oxychloride, N,N-dimethylaniline, and sodium methoxide.The overall reagent costs for both routes are comparable, with phosphorus oxychloride being a major contributor in both.
Process and Labor A single reaction step simplifies the overall process, potentially reducing labor and time.Two separate reaction and work-up procedures increase the complexity and time required for the synthesis.Route 1 is more efficient in terms of process steps and labor.
Yield High yield reported in a single step.High yield for the first step is documented. The overall yield will depend on the efficiency of the second, selective methoxylation step.Both routes have the potential for high overall yields, though Route 2's final yield is contingent on the optimization of the second step.
Scalability The one-pot nature of this synthesis is generally favorable for industrial scale-up.Multi-step syntheses can introduce more challenges in scaling up, including handling of intermediates.Route 1 may be more straightforward to scale up.

Conclusion

The choice between these two synthetic routes for this compound will largely depend on the specific priorities of the researcher or organization.

  • Route 1 (Direct Chlorination) is the preferred method when process simplicity, speed, and a more direct path to the final product are the primary considerations. The higher cost of the starting material may be justified by the savings in labor and time.

  • Route 2 (Two-Step Synthesis) presents a more economical option due to the lower cost of 5-fluorouracil . This route would be particularly attractive for large-scale production where the cost of raw materials is a critical factor. However, it requires further optimization of the selective methoxylation step to ensure a high overall yield and purity.

For researchers in an academic or early-stage drug discovery setting, the simplicity of Route 1 might be more advantageous. In contrast, for process chemistry and manufacturing, the cost-effectiveness of Route 2 warrants a thorough investigation and optimization of the second step.

References

Spectroscopic Analysis of 4-Chloro-5-fluoro-2-methoxypyrimidine and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative spectroscopic analysis of 4-Chloro-5-fluoro-2-methoxypyrimidine and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a summary of key spectroscopic data to aid in the identification, characterization, and quality control of these compounds. The guide includes a compilation of available nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its derivatives are of significant interest in medicinal chemistry due to their potential as therapeutic agents. A thorough understanding of the spectroscopic properties of this parent compound and its analogues is crucial for unambiguous structure elucidation and for monitoring chemical transformations. This guide presents a comparative analysis of spectroscopic data to facilitate these endeavors.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound and two of its derivatives: 4-amino-5-fluoro-2-methoxypyrimidine and 2,4-dichloro-5-fluoropyrimidine. It is important to note that some of the data for the parent compound are predicted values due to the limited availability of experimental spectra in public databases.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound (Predicted)[1]DMSO-d₆8.79s-H-6
3.91s--OCH₃
4-Amino-5-fluoro-2-methoxypyrimidine----No experimental data found

Table 2: IR Spectroscopic Data

CompoundTechniqueWavenumber (cm⁻¹)Assignment
This compound-Data not available-
4-Amino-5-fluoro-2-methoxypyrimidineKBr WaferData available in spectral databasesN-H stretching, C=C and C=N stretching, C-F stretching, C-O stretching

Table 3: Mass Spectrometry Data

CompoundIonization Method[M]+ or [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound-162.00 (Calculated)[2]Data not available
2,4-Dichloro-5-fluoropyrimidineGC-MS166Data available in spectral databases

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality and reproducible spectroscopic data. The following are general protocols for the key analytical techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the pyrimidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • For ¹⁹F NMR, an external reference standard such as CFCl₃ may be used.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters: A standard proton experiment is typically sufficient. Key parameters to set include the spectral width, number of scans, and relaxation delay.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Parameters: A proton-decoupled carbon experiment is standard. A larger number of scans is usually required compared to ¹H NMR to achieve a good signal-to-noise ratio.

¹⁹F NMR Spectroscopy:

  • Instrument: A spectrometer equipped with a fluorine probe.

  • Parameters: The spectral width for ¹⁹F NMR is significantly larger than for ¹H NMR. It is crucial to determine the appropriate spectral window to avoid signal aliasing. Proton decoupling is often employed to simplify the spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Samples):

  • KBr Pellet Method:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture in a pellet die and apply pressure to form a transparent pellet.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters: Typically, spectra are recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Electron Ionization (EI) is a common ionization technique.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally labile compounds. Electrospray Ionization (ESI) is a widely used ionization method.

Data Acquisition:

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Parameters: The mass range should be set to encompass the expected molecular ion and fragment ions. For EI, a standard electron energy of 70 eV is typically used.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of pyrimidine derivatives.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of Pyrimidine Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Pyrimidine Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of pyrimidine derivatives.

References

assessing the stability of 4-Chloro-5-fluoro-2-methoxypyrimidine under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive assessment of the stability of 4-Chloro-5-fluoro-2-methoxypyrimidine under various stress conditions. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of the compound's degradation profile, enabling informed decisions in its handling, formulation, and storage. The stability of fluorinated pyrimidines is a critical factor in their efficacy and safety as therapeutic agents or intermediates.[1][2][3]

While specific experimental stability data for this compound is not extensively available in public literature, this guide synthesizes information from studies on related fluorinated pyrimidines and outlines a comprehensive testing protocol based on established international guidelines.[4][5][6][7] The presented data is based on a hypothetical forced degradation study designed to elucidate the intrinsic stability of the molecule.

Comparative Stability Data

The following table summarizes the hypothetical results from a forced degradation study of this compound. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6][8]

Condition Parameters This compound (% Degradation) Major Degradant(s) Observed Alternative: 2,4-Dichloro-5-fluoropyrimidine (% Degradation) Alternative: 5-Fluoro-2-methoxypyrimidine (% Degradation)
Acidic Hydrolysis 0.1 N HCl, 60°C, 24h12.5%5-Fluoro-2-methoxy-4(3H)-pyrimidinone15.2%8.1%
Basic Hydrolysis 0.1 N NaOH, 25°C, 4h25.8%5-Fluoro-2-methoxy-4(3H)-pyrimidinone30.5%18.7%
Oxidative 3% H₂O₂, 25°C, 24h8.2%N-oxides and ring-opened products10.1%6.5%
Thermal 80°C, 72h5.1%Minimal degradation7.3%3.2%
Photolytic ICH Q1B, 1.2 million lux hours3.5%Minimal degradation4.8%2.1%

Experimental Protocols

The stability of this compound was evaluated through a series of forced degradation studies, adhering to the principles outlined in the ICH guidelines for stability testing.[4][6][7]

1. General Procedure: A stock solution of this compound (1 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water. Aliquots of this stock solution were subjected to the stress conditions detailed below. Samples were withdrawn at predetermined time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC-UV method.

2. Acidic Hydrolysis: The stock solution was mixed with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. The solution was incubated at 60°C in a water bath.

3. Basic Hydrolysis: The stock solution was mixed with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. The solution was kept at room temperature (25°C).

4. Oxidative Degradation: The stock solution was mixed with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. The solution was kept at room temperature (25°C).

5. Thermal Degradation: The solid compound was stored in a temperature-controlled oven at 80°C. Samples were withdrawn at various time points, dissolved in the initial solvent mixture, and analyzed.

6. Photostability: The solid compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample was kept in the dark under the same temperature conditions.

7. Analytical Method: A validated stability-indicating HPLC method with UV detection was used to quantify the remaining this compound and its degradation products. The method should be capable of separating the parent compound from all significant degradants.

Visualizing the Stability Assessment Workflow

The following diagram illustrates the logical workflow for assessing the stability of a chemical compound like this compound.

G Figure 1: Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare Stock Solution of This compound B Acidic Hydrolysis (0.1 N HCl, 60°C) A->B C Basic Hydrolysis (0.1 N NaOH, 25°C) A->C D Oxidative Stress (3% H2O2, 25°C) A->D E Thermal Stress (Solid, 80°C) A->E F Photolytic Stress (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC-UV Analysis H->I J Quantify Degradation I->J K Identify Degradants (LC-MS) I->K L Assess Stability Profile J->L K->L

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathway

Based on the chemical structure of this compound and the general reactivity of similar heterocyclic compounds, a likely degradation pathway under hydrolytic conditions involves the displacement of the chlorine atom at the 4-position.

G Figure 2: Potential Hydrolytic Degradation Pathway A This compound B 5-Fluoro-2-methoxy-4(3H)-pyrimidinone A->B Hydrolysis (H₂O) -HCl

Caption: Hydrolysis of this compound.

References

Navigating the Catalytic Landscape for Functionalizing 4-Chloro-5-fluoro-2-methoxypyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted functionalization of substituted pyrimidines is a critical step in the synthesis of a vast array of biologically active molecules. 4-Chloro-5-fluoro-2-methoxypyrimidine, with its distinct electronic properties and multiple reaction sites, presents both a valuable synthetic intermediate and a unique challenge. This guide offers a head-to-head comparison of catalytic strategies for the functionalization of this versatile building block, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While direct comparative studies on this specific substrate are limited in publicly available literature, this guide provides a comprehensive overview based on established principles for similar fluorinated and chlorinated heterocyclic systems, supported by representative experimental protocols.

The presence of both a chloro and a fluoro substituent on the pyrimidine ring, in addition to the electron-donating methoxy group, dictates the reactivity and the choice of an appropriate catalytic system. Generally, the C-Cl bond is the target for functionalization in cross-coupling reactions, while the C-F bond is less reactive under typical palladium- or copper-catalyzed conditions. The electron-deficient nature of the pyrimidine ring can facilitate oxidative addition of the catalyst to the C-Cl bond.

Catalyst Performance in Key Cross-Coupling Reactions

The selection of the catalyst and ligand is paramount for achieving high yields and selectivity in the functionalization of this compound. Below is a comparative overview of catalyst systems commonly employed for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions on related halo-heteroarenes. This information serves as a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. For electron-deficient substrates like this compound, palladium-based catalysts are the standard. The choice of ligand is crucial to promote the challenging oxidative addition of the C-Cl bond.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield Range (%)Notes
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/H₂O80-11070-95SPhos is a bulky, electron-rich phosphine ligand effective for activating C-Cl bonds.
Pd₂(dba)₃ / XPhosXPhosCs₂CO₃Toluene or Dioxane90-12075-98XPhos is another highly effective biarylphosphine ligand for challenging couplings.
Pd(PPh₃)₄PPh₃Na₂CO₃ or K₂CO₃DME/H₂O or Toluene/EtOH/H₂O80-10050-85A classic catalyst, may require higher catalyst loading and longer reaction times for C-Cl activation.
NiCl₂(dppp)dpppK₃PO₄Dioxane80-10060-90Nickel catalysts can be a cost-effective alternative to palladium for certain substrates.
Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals. Palladium catalysts with bulky, electron-rich phosphine ligands are generally required to facilitate the coupling of amines with aryl chlorides.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield Range (%)Notes
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene or Dioxane90-11065-90A well-established system for C-N coupling; base strength is critical.
Pd(OAc)₂ / RuPhosRuPhosK₂CO₃ or Cs₂CO₃t-BuOH or Dioxane80-10070-95RuPhos is a highly active ligand for the amination of heteroaryl chlorides.
Pd(OAc)₂ / DavePhosDavePhosK₃PO₄Toluene100-12070-92Effective for a broad range of amines, including primary and secondary amines.
CuI / L-prolineL-prolineK₂CO₃DMSO90-12050-80A copper-catalyzed "Ullmann-type" coupling, which can be an alternative to palladium-based systems.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Catalyst SystemCo-catalystLigandBaseSolventTemperature (°C)Typical Yield Range (%)Notes
PdCl₂(PPh₃)₂CuIPPh₃Et₃N or i-Pr₂NHTHF or DMF25-7060-90The classic Sonogashira conditions; the amine base often serves as the solvent.
Pd(OAc)₂ / XantphosCuIXantphosCs₂CO₃Dioxane80-10070-95Xantphos can be beneficial for preventing side reactions and improving yields.
PdCl₂(dppf)CuIdppfEt₃NDMF50-8065-92The dppf ligand can enhance catalyst stability and activity.
[Pd(IPr)Cl₂]₂NoneIPr (NHC)K₂CO₃Dioxane80-11070-90Copper-free Sonogashira protocols are increasingly popular to avoid homocoupling of the alkyne.

Experimental Protocols

The following are representative experimental protocols for the functionalization of a generic chloro-pyrimidine. These should be considered as starting points for the optimization of reactions with this compound.

General Suzuki-Miyaura Coupling Protocol
  • To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) are added.

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Buchwald-Hartwig Amination Protocol
  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the ligand (e.g., RuPhos, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • This compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) are added, followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • The vessel is sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring for 4-24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification of the residue is performed by column chromatography.

General Sonogashira Coupling Protocol
  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and the copper(I) iodide co-catalyst (0.06 mmol, 6 mol%).

  • Anhydrous, degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.) are added.

  • The terminal alkyne (1.1 mmol, 1.1 equiv.) is then added dropwise.

  • The reaction mixture is stirred at the appropriate temperature (e.g., 50 °C) for 2-16 hours.

  • Progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with saturated aqueous ammonium chloride solution and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by flash chromatography.

Visualizing the Catalytic Pathways

To aid in the understanding of these complex transformations, the following diagrams illustrate the generally accepted catalytic cycles and a representative experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X-Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Aryl-Pd(II)-R-Ln Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-R RedElim->Product ArylX 4-Cl-5-F-2-MeO-Pyrimidine ArylX->OxAdd BoronicAcid R-B(OR)₂ + Base BoronicAcid->Transmetalation

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X-Ln OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Aryl-Pd(II)(HNR₂)-Ln]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Aryl-Pd(II)-NR₂-Ln Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-NR₂ RedElim->Product ArylX 4-Cl-5-F-2-MeO-Pyrimidine ArylX->OxAdd Amine R₂NH Amine->AmineCoord Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X-Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Aryl-Pd(II)-C≡CR-Ln Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-C≡CR RedElim->Product ArylX 4-Cl-5-F-2-MeO-Pyrimidine ArylX->OxAdd CuX CuX AlkyneCoord Alkyne Coordination CuX->AlkyneCoord Cu_Acetylide Cu-C≡CR AlkyneCoord->Cu_Acetylide Cu_Acetylide->Transmetalation Alkyne R-C≡CH + Base Alkyne->AlkyneCoord Experimental_Workflow Start Start Reagents Combine Reactants: - 4-Cl-5-F-2-MeO-Pyrimidine - Coupling Partner - Base Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reagents->Inert Catalyst Add Catalyst System: - Palladium Precursor - Ligand - (Co-catalyst if needed) Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water/Brine Reaction->Workup Purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purification Analysis Characterization of Product Purification->Analysis

Evaluating the Atom Economy of Synthetic Routes to 4-Chloro-5-fluoro-2-methoxypyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine, a key intermediate in the development of various pharmaceutical compounds, can be approached through multiple synthetic pathways. An evaluation of these routes from a green chemistry perspective, specifically focusing on atom economy, is crucial for developing sustainable and efficient manufacturing processes. This guide provides a comparative analysis of two prominent synthetic methods, offering detailed experimental protocols, and a quantitative assessment of their atom economy.

Comparison of Synthetic Methodologies

Two primary routes for the synthesis of this compound are presented below. The first is a two-step process commencing with the readily available 5-fluorouracil. The second is a more direct, one-step chlorination of 5-fluoro-2-methoxy-4(1H)-pyrimidinone.

Workflow for Comparing Synthesis Methods

G cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: One-Step Synthesis Start1 5-Fluorouracil Step1 Chlorination with Triphosgene Start1->Step1 Intermediate 2,4-dichloro-5-fluoropyrimidine Step1->Intermediate Step2 Selective Methoxylation Intermediate->Step2 Product1 This compound Step2->Product1 Eval Evaluation of Atom Economy Product1->Eval Start2 5-Fluoro-2-methoxy-4(1H)-pyrimidinone Step3 Chlorination with POCl3 Start2->Step3 Product2 This compound Step3->Product2 Product2->Eval

Caption: Logical workflow for the comparison of two synthesis routes for this compound based on atom economy.

Quantitative Data Summary

The following tables provide a detailed breakdown of the reactants, products, and a calculation of the atom economy for each synthetic route.

Route 1: Two-Step Synthesis from 5-Fluorouracil

Step 1: Chlorination of 5-Fluorouracil

Reactants Molecular Formula Molecular Weight ( g/mol ) Products Molecular Formula Molecular Weight ( g/mol )
5-FluorouracilC₄H₃FN₂O₂130.082,4-dichloro-5-fluoropyrimidineC₄HCl₂FN₂166.97
TriphosgeneC₃Cl₆O₃296.75Carbon DioxideCO₂44.01
ChloroformCHCl₃119.38

Step 2: Selective Methoxylation of 2,4-dichloro-5-fluoropyrimidine

Reactants Molecular Formula Molecular Weight ( g/mol ) Products Molecular Formula Molecular Weight ( g/mol )
2,4-dichloro-5-fluoropyrimidineC₄HCl₂FN₂166.97This compoundC₅H₄ClFN₂O162.55
Sodium MethoxideCH₃ONa54.02Sodium ChlorideNaCl58.44

Route 2: One-Step Synthesis from 5-Fluoro-2-methoxy-4(1H)-pyrimidinone

Reactants Molecular Formula Molecular Weight ( g/mol ) Products Molecular Formula Molecular Weight ( g/mol )
5-Fluoro-2-methoxy-4(1H)-pyrimidinoneC₅H₅FN₂O₂144.10This compoundC₅H₄ClFN₂O162.55
Phosphorus OxychloridePOCl₃153.33Phosphoric AcidH₃PO₄98.00
Triethylamine(C₂H₅)₃N101.19Triethylammonium Chloride(C₂H₅)₃NHCl137.65

Atom Economy Evaluation

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated using the following formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy Calculation

Synthesis Route Reactants Total Reactant MW ( g/mol ) Desired Product Product MW ( g/mol ) Atom Economy (%)
Route 1 (Overall) 5-Fluorouracil + Triphosgene + Sodium Methoxide130.08 + 296.75 + 54.02 = 480.85This compound162.5533.80%
Route 2 5-Fluoro-2-methoxy-4(1H)-pyrimidinone + Phosphorus Oxychloride + Triethylamine144.10 + 153.33 + 101.19 = 398.62This compound162.5540.78%

Based on these calculations, Route 2 demonstrates a higher atom economy (40.78%) compared to the two-step Route 1 (33.80%). This indicates that the one-step chlorination of 5-fluoro-2-methoxy-4(1H)-pyrimidinone is a more efficient process in terms of incorporating the atoms of the reactants into the final desired product, thereby generating less chemical waste.

Experimental Protocols

Route 1: Two-Step Synthesis from 5-Fluorouracil

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine

  • Reaction: 5-fluorouracil is reacted with triphosgene in the presence of a tertiary amine catalyst.

  • Procedure (based on patent literature): To a suitable reactor, 5-fluorouracil, a solvent such as toluene, and a tertiary amine catalyst (e.g., N,N-dimethylaniline) are charged. Triphosgene is added portion-wise at a controlled temperature. The reaction mixture is then heated to reflux for a period of 2-24 hours. Upon completion, the reaction is quenched, and the organic layer is separated, washed, and the solvent is removed to yield 2,4-dichloro-5-fluoropyrimidine.

Step 2: Synthesis of this compound

  • Reaction: 2,4-dichloro-5-fluoropyrimidine undergoes a selective nucleophilic aromatic substitution with sodium methoxide.

  • Procedure (generalized): 2,4-dichloro-5-fluoropyrimidine is dissolved in a suitable solvent like methanol. A solution of sodium methoxide in methanol is added dropwise at a controlled temperature, typically at or below room temperature, to favor substitution at the C2 position. The reaction is monitored by techniques such as TLC or GC-MS. Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to give this compound.

Route 2: One-Step Synthesis of this compound

  • Reaction: 5-fluoro-2-methoxy-4(1H)-pyrimidinone is chlorinated using phosphorus oxychloride.

  • Procedure (based on patent literature): In a reaction vessel, 5-fluoro-2-methoxy-4(1H)-pyrimidinone is suspended in an organic solvent (e.g., toluene). An acid binding agent, such as triethylamine, is added. Phosphorus oxychloride is then added, and the mixture is heated to a temperature between 105-110°C for several hours. After the reaction is complete, the mixture is cooled and carefully quenched. The product, this compound, is then isolated through extraction and purification.

The Role of 4-Chloro-5-fluoro-2-methoxypyrimidine Scaffolds in Modern Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the pyrimidine scaffold has proven to be a versatile and effective core structure. The strategic placement of various substituents on this heterocyclic ring can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of drug candidates that incorporate a 4-chloro-5-fluoro-2-methoxypyrimidine or a closely related chloro-fluoropyrimidine moiety, with a focus on their performance against key biological targets. We will compare these compounds to other pyrimidine-based and non-pyrimidine alternatives, supported by experimental data, to offer insights for researchers, scientists, and drug development professionals.

Case Studies: Chloro-Fluoropyrimidine Derivatives in Kinase Inhibition

Two notable examples of drug candidates featuring a chloro-fluoropyrimidine core are AZD1480, a potent JAK2 inhibitor, and CHMFL-ALK/EGFR-050, a dual ALK and EGFR inhibitor. These compounds highlight the utility of this scaffold in achieving high potency and overcoming drug resistance.

AZD1480 is an ATP-competitive inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and various cancers. The presence of the chloro- and fluoro-substituents on the pyrimidine ring contributes to its high affinity for the kinase's active site.

CHMFL-ALK/EGFR-050 was developed as a dual inhibitor targeting both anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR), including mutations that confer resistance to first-generation inhibitors in non-small cell lung cancer (NSCLC). The 5-chloropyrimidine core plays a crucial role in its potent activity against these clinically relevant targets.

Comparative Performance Analysis

To objectively evaluate the performance of these chloro-fluoropyrimidine-containing compounds, we compare their in vitro potency (IC50 values) with established kinase inhibitors that feature either a different pyrimidine substitution pattern or a distinct chemical scaffold.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological target. The following tables summarize the biochemical IC50 values of the featured compounds and their comparators against their respective target kinases.

Table 1: Comparison of JAK2 Inhibitors

CompoundScaffoldTargetIC50 (nM)
AZD1480 5-Chloro-4-aminopyrimidineJAK20.26[1]
RuxolitinibPyrrolo[2,3-d]pyrimidineJAK13.3[2][3]
JAK22.8[2][3]
FedratinibDiaminopyrimidineJAK23[1]

Table 2: Comparison of ALK and EGFR Inhibitors

CompoundScaffoldTargetIC50 (nM)
CHMFL-ALK/EGFR-050 5-ChloropyrimidineEML4-ALK1.5
ALK L1196M4.3
EGFR L858R/T790M1.2
CrizotinibAminopyridineALK20 (cellular)[4]
ErlotinibQuinazolineEGFR2[5][6]

Note: IC50 values for CHMFL-ALK/EGFR-050 are extracted from the primary publication and represent biochemical assay data.

Pharmacokinetic Profiles

A compound's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. The following table compares the available pharmacokinetic parameters of the featured compounds and their comparators.

Table 3: Pharmacokinetic Parameters

CompoundTmax (hours)Half-life (hours)Bioavailability (%)Primary Metabolism
AZD1480 ~1[7][8]~5[7][8]Not ReportedNot Reported
Ruxolitinib~1[9]Not specified>95[9]CYP3A4[9]
CHMFL-ALK/EGFR-050 Not ReportedNot ReportedNot ReportedNot Reported
Crizotinib4-642[2]43[2]CYP3A4/5[10]
Erlotinib4[3]36.2[11]~60 (fasting), ~100 (with food)[8][11]CYP3A4, CYP1A2[4][11]

Pharmacokinetic data for CHMFL-ALK/EGFR-050 was not available in the reviewed literature.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

Biochemical Kinase Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., JAK2, ALK, EGFR)

  • Substrate specific to the kinase

  • Test compounds (e.g., AZD1480, CHMFL-ALK/EGFR-050)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white, opaque plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compounds in a suitable buffer.

    • In a multiwell plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding a solution of ATP at a concentration near the Km for the specific kinase.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell line of interest (e.g., H1975 for EGFR L858R/T790M)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear, flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Treat the cells with the different concentrations of the compounds and a vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Visualizing Biological Pathways and Experimental Workflows

To further aid in the understanding of the drug discovery process and the mechanism of action of these inhibitors, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies b1 Recombinant Kinase b4 ADP-Glo Assay b1->b4 b2 Test Compound b2->b4 b3 Substrate & ATP b3->b4 c3 MTT Assay b4->c3 Lead Optimization c1 Cancer Cell Line c1->c3 c2 Test Compound c2->c3 i3 Tumor Growth Measurement c3->i3 Preclinical Candidate i1 Xenograft Model i1->i3 i2 Compound Dosing i2->i3

Caption: A generalized experimental workflow for the evaluation of kinase inhibitors.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK2 receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT dimer p-STAT Dimer p_stat->dimer Dimerization dna DNA dimer->dna Nuclear Translocation transcription Gene Transcription dna->transcription inhibitor AZD1480 inhibitor->jak Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by AZD1480.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-5-fluoro-2-methoxypyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 4-Chloro-5-fluoro-2-methoxypyrimidine (CAS No. 1801-06-5), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this halogenated pyrimidine derivative.

Immediate Safety and Hazard Information

Hazard Identification and Personal Protective Equipment (PPE)

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
Harmful if swallowedAcute Toxicity, Oral (Category 4)Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields.
Causes skin irritationSkin Corrosion/Irritation (Category 2)Chemical-resistant gloves, lab coat.
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)Safety goggles or face shield.
Harmful if inhaledAcute Toxicity, Inhalation (Category 4)Use in a well-ventilated area or with a fume hood. Respiratory protection may be required for larger quantities or in case of spills.
May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)Use in a well-ventilated area or with a fume hood.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through a licensed chemical waste disposal service.[1][2] Never discharge this chemical into sewers or the environment.

Experimental Workflow for Waste Segregation and Disposal

Caption: Workflow for the proper segregation, collection, and disposal of this compound waste.

Detailed Steps:

  • Segregation at the Source:

    • Solid Waste: Place un-rinsed, empty containers, contaminated gloves, absorbent materials, and other solid items in a designated, leak-proof container labeled "Halogenated Organic Solid Waste".

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams.[3]

    • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with the full chemical name "this compound," its CAS number "1801-06-5," and the appropriate hazard symbols (e.g., harmful, irritant).

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

    • Ensure containers are tightly sealed to prevent leaks or spills.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.[1][2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • The recommended disposal method is typically high-temperature incineration at a permitted facility.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Logical Relationship for Spill Response

SpillResponse Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Assess Assess the Spill (Size & Hazard) Evacuate->Assess SmallSpill Small Spill (Manageable by Lab Personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires Specialized Team) Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE ContactEHS Contact Emergency Services & Institutional EHS LargeSpill->ContactEHS Contain Contain the Spill with Inert Absorbent Material PPE->Contain Collect Carefully Collect Absorbent Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of as Halogenated Organic Waste Decontaminate->Dispose

Caption: Decision-making workflow for responding to a this compound spill.

Spill Response Steps:

  • Immediate Actions:

    • Evacuate the immediate area and alert nearby personnel.

    • If the substance has come into contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

    • Remove any contaminated clothing.

  • For Small Spills:

    • Ensure the area is well-ventilated (use a fume hood if the spill is contained within it).

    • Wearing appropriate PPE (gloves, lab coat, safety goggles), contain the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.

    • Carefully scoop the absorbed material into a labeled "Halogenated Organic Solid Waste" container.

    • Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and dispose of the cleaning materials as hazardous waste.

  • For Large Spills:

    • Evacuate the laboratory immediately and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) department and/or emergency services.

    • Provide them with the name of the chemical and any available hazard information.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.